molecular formula C10H19NO2 B1382456 {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol CAS No. 1803593-94-3

{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol

Cat. No.: B1382456
CAS No.: 1803593-94-3
M. Wt: 185.26 g/mol
InChI Key: BJGWXWGZHURERG-UHFFFAOYSA-N
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Description

{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol (CAS 1803593-94-3) is a chemical compound offered for research and development purposes . This molecule features a cyclobutane ring core that is functionalized with both a methanol group and a complex substituent combining an amino group and a tetrahydrofuran (oxolane) ring. This unique structure, containing multiple functional groups and a cyclobutyl scaffold, makes it a valuable intermediate for exploring novel chemical spaces, particularly in pharmaceutical chemistry and materials science. Compounds with amino alcohol motifs are of significant interest in scientific research. They are frequently utilized in the synthesis of more complex molecules and are known to serve as key ligands or precursors in catalytic systems . The presence of both hydrogen bond donor and acceptor groups in its structure suggests potential for applications in asymmetric synthesis or as a building block for drug discovery programs targeting a range of biological pathways. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions, consulting relevant safety data sheets before use.

Properties

IUPAC Name

[1-[amino(oxolan-2-yl)methyl]cyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c11-9(8-3-1-6-13-8)10(7-12)4-2-5-10/h8-9,12H,1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGWXWGZHURERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(C2(CCC2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Scaffolds in Nucleoside Mimetics: A Technical Review of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol derivatives Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The search for next-generation antiviral and antineoplastic agents has increasingly focused on conformationally restricted nucleoside analogues. Among these, the {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol scaffold represents a high-value "hybrid" motif. It combines the conformational rigidity of a carbocyclic ring (cyclobutane) with the hydrogen-bonding capability of a C-nucleoside mimic (oxolane/tetrahydrofuran).

This technical guide analyzes the synthetic routes, stereochemical challenges, and pharmacophore utility of this scaffold. It is designed to serve as a blueprint for researchers utilizing CAS 1803593-94-3 and its derivatives in fragment-based drug discovery (FBDD).

Structural Analysis & Pharmacophore Utility

The "Dual-Mimic" Hypothesis

This molecule is unique because it bridges two distinct classes of bioactive compounds:

  • Carbocyclic Nucleosides: The cyclobutane ring replaces the labile furanose oxygen found in natural nucleosides, increasing metabolic stability against phosphorylases.

  • C-Nucleosides: The direct carbon-carbon bond between the "sugar" mimic (oxolane) and the linker prevents glycosidic bond cleavage.

Key Structural Features:

  • Quaternary Cyclobutane Center: Restricts the rotation of the hydroxymethyl group, locking the "pseudo-5'-OH" in a bioactive conformation (often mimicking the gauche effect).

  • Chiral Amine Handle: The amino group serves as the primary attachment point for nucleobases (in antiviral design) or aromatic heterocycles (in kinase inhibitor design).

  • Oxolane (THF) Ring: Acts as a lipophilic ribose mimic, filling hydrophobic pockets in viral polymerases or kinase ATP-binding sites.

Stereochemical Complexity

The molecule possesses multiple stereocenters:

  • C2 of the Oxolane ring: Determines the "sugar" pucker mimicry.

  • The Exocyclic Amine Carbon: Creates diastereomeric possibilities (

    
     or 
    
    
    
    ).
  • The Cyclobutane Ring: Cis/trans isomerism relative to the methanol group.

Critical Insight: Biological activity is usually restricted to a single diastereomer. For antiviral applications, the configuration mimicking the


-D-nucleoside is typically required.

Synthetic Methodologies

The synthesis of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol derivatives requires a convergent strategy. Below is the field-standard retrosynthetic analysis.

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target {1-[Amino(oxolan-2-yl)methyl] cyclobutyl}methanol Intermediate1 Protected Amino-Alcohol Precursor Target->Intermediate1 Deprotection & Reduction FragmentA Cyclobutane-1,1- dicarboxylate Intermediate1->FragmentA Cyclization FragmentB 2-Cyanotetrahydrofuran (or Aldehyde equiv.) Intermediate1->FragmentB Nucleophilic Attack

Figure 1: Retrosynthetic disconnection showing the convergence of the cyclobutane core and the oxolane fragment.

Protocol: Construction of the Core Scaffold

Note: This protocol synthesizes the racemic scaffold. Chiral resolution (Section 2.3) is required for clinical candidates.

Step 1: Cyclobutane Formation

  • Reagents: Diethyl malonate, 1,3-dibromopropane, Sodium ethoxide (NaOEt).

  • Procedure:

    • Dissolve NaOEt (2.2 eq) in anhydrous ethanol.

    • Add diethyl malonate (1.0 eq) dropwise at 0°C.

    • Add 1,3-dibromopropane (1.1 eq) slowly to prevent polymerization.

    • Reflux for 4 hours.

    • Mechanism: Double alkylation forms Diethyl cyclobutane-1,1-dicarboxylate .

Step 2: Introduction of the Oxolane Moiety

  • Reagents: Lithium Diisopropylamide (LDA), Tetrahydrofuran-2-carbaldehyde.

  • Procedure:

    • Hydrolyze one ester of the cyclobutane to the acid.

    • Convert acid to Weinreb amide.

    • React with lithiated oxolane species (or use Grignard addition to the nitrile derivative).

    • Alternative High-Yield Route: Use a Strecker Synthesis variation. React the cyclobutane carbaldehyde with 2-lithio-oxolane and ammonia source.

Step 3: Reduction to Amino-Alcohol

  • Reagents: Lithium Aluminum Hydride (LiAlH4) or Borane-THF (BH3·THF).

  • Procedure:

    • Reduce the ester/amide functionalities to the corresponding alcohol and amine.

    • Caution: Control temperature (<0°C) to prevent ring opening of the strained cyclobutane.

Chiral Resolution Strategy

Since the scaffold has multiple chiral centers, chemical resolution is inefficient.

  • Preferred Method: Enzymatic resolution using Candida antarctica Lipase B (CAL-B).

  • Process: Acylation of the primary alcohol. The enzyme typically acetylates only one enantiomer of the cyclobutyl methanol, allowing separation by silica chromatography.

Biological Applications & SAR

Antiviral Potency (Nucleoside Analogues)

This scaffold is a structural evolution of Lobucavir (Cyclobut-G) .

  • Mechanism: The derivative acts as a chain terminator. Once phosphorylated by viral kinases (e.g., HSV Thymidine Kinase), the triphosphate form competes with dGTP.

  • Advantage: The oxolane ring provides additional binding affinity in the "sugar pocket" of the polymerase, potentially overcoming resistance mechanisms seen with acyclic analogues (like Acyclovir).

Kinase Inhibition (Fragment-Based Design)

In modern oncology, this molecule serves as a "linker-scaffold."

  • The Amine: Forms a hydrogen bond with the hinge region (e.g., Glu/Met residues) of kinases like JAK1 or BTK .

  • The Cyclobutyl-Methanol: Projects into the solvent front, improving solubility and pharmacokinetic properties.

Table 1: Comparative Analysis of Cyclobutyl Scaffolds

Scaffold TypeConformational RigidityMetabolic StabilityPrimary Application
Simple Cyclobut-G HighModerateAntiviral (Herpes)
{1-[Amino(oxolan-2-yl)...} Very High High Multi-target (Viral + Kinase)
Ribose-based Nucleosides LowLow (Glycosidic cleavage)Broad Antiviral/Chemo

Experimental Validation Workflow

To validate the utility of this derivative in a drug discovery campaign, the following workflow is recommended.

DOT Diagram: Validation Workflow

Workflow Start Scaffold Synthesis (CAS 1803593-94-3) Step1 Coupling (Nucleobase/Heterocycle) Start->Step1 Step2 Chiral Separation (Chiral HPLC) Step1->Step2 Step3 Kinase/Polymerase Assay Step2->Step3 Step3->Start Optimization End Lead Candidate Step3->End IC50 < 10nM

Figure 2: Iterative workflow for converting the raw scaffold into a bioactive lead compound.

References

  • Bisacchi, G. S., et al. (1991).[1] "Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues." Journal of Medicinal Chemistry. Link

  • Yu, J., et al. (2018).[2] "Photoredox-induced radical relay method for amino alcohol synthesis." Nature Catalysis.[3] Link

  • PubChem. (2025).[4] "Compound Summary: {1-[amino(oxolan-2-yl)methyl]cyclobutyl}methanol."[5][6][7] National Library of Medicine. Link

  • Crimmins, M. T. (1998). "Synthetic approaches to carbocyclic nucleosides." Tetrahedron. Link

  • Fisher Scientific. (2024). "Amino Alcohols and Derivatives in Drug Synthesis." Thermo Fisher Scientific. Link

Sources

Technical Assessment: Safety, Toxicity, and Handling of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of the safety, toxicity, and handling protocols for {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol .

Compound Identification & Chemical Context

Compound Name: {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol CAS Registry Number: 1803593-94-3 Molecular Formula: C₁₀H₁₉NO₂ Molecular Weight: 185.26 g/mol Synonyms: [1-[Amino(tetrahydrofuran-2-yl)methyl]cyclobutyl]methanol

Structural Analysis for Hazard Prediction

To accurately assess the toxicity of this research chemical—for which limited empirical in vivo data exists—we apply Structure-Activity Relationship (SAR) logic based on its functional groups:

  • Primary Amine (–NH₂): Located on the methine bridge. This functional group is the primary driver of toxicity, conferring basicity and corrosivity . It poses a high risk of chemical burns to mucous membranes.

  • Cyclobutyl Ring: A strained ring system. While generally stable under physiological conditions, it adds lipophilicity, potentially increasing skin absorption rates compared to linear analogs.

  • Tetrahydrofuran (Oxolane) Moiety: An ether ring. Generally stable but contributes to the compound's solubility profile (polar aprotic character).

  • Hydroxymethyl Group (–CH₂OH): Provides a handle for metabolic conjugation (glucuronidation).

Critical Distinction: Despite the suffix "methanol," this compound is not methyl alcohol (CAS 67-56-1). It does not metabolize into formic acid via alcohol dehydrogenase in the same pathway as methanol poisoning. Its toxicity profile is driven by the amine (causticity) rather than metabolic acidosis.

Hazard Identification (GHS Classification)

Based on SAR analysis of the analog [1-(aminomethyl)cyclobutyl]methanol (CAS 2041-56-7).

GHS Label Elements[1][2]
  • Signal Word: DANGER

  • Hazard Pictograms:

    • 
      (GHS05)
      
    • 
      (GHS07)
      
Hazard Statements
CodeHazard StatementMechanistic Basis
H314 Causes severe skin burns and eye damage.High pH of the primary amine leads to saponification of membrane lipids and protein denaturation.
H302 Harmful if swallowed.Systemic absorption of lipophilic amines can disrupt neurotransmission or cause gastric necrosis.
H318 Causes serious eye damage.Irreversible corneal opacity due to alkaline penetration.

Toxicological Profile & Exposure Pathways[1][3]

Acute Toxicity
  • Oral (Estimated): LD50 (Rat) likely between 300–2000 mg/kg (Category 4).

    • Mechanism:[1] Ingestion results in immediate local necrosis of the esophagus and stomach. Systemic effects may include CNS depression due to the oxolane/cyclobutyl lipophilicity crossing the blood-brain barrier.

  • Dermal: Corrosive.[2] Penetration is enhanced by the cyclobutyl moiety.

  • Inhalation: Mist or dust is highly irritating to the upper respiratory tract (chemical pneumonitis risk).

Target Organ Toxicity
  • Primary Target: Mucous Membranes (Eyes, Respiratory Tract). The amine group reacts with moisture to form a localized alkaline environment (

    
    ).
    
  • Secondary Target: Liver . As a primary alcohol, the hydroxymethyl group will undergo oxidative metabolism.

Genotoxicity Prediction
  • Ames Test: Predicted Negative .

  • Rationale: The structure lacks classic genotoxicophores (e.g., nitro groups, aromatic amines, epoxides). The cyclobutane ring, while strained, does not typically act as an alkylating agent under physiological conditions.

Safe Handling & Engineering Controls

Technical Controls

Do not handle on an open bench. The corrosivity requires a barrier between the user and the compound.

  • Primary Containment: Chemical Fume Hood (Face velocity > 100 fpm).

  • Glove Selection:

    • Recommended: Nitrile (Double gloving recommended; > 0.11 mm thickness).

    • Avoid: Latex (poor resistance to organic amines).

Storage Stability
  • Conditions: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Incompatibility:

    • Acids: Violent exothermic reaction.

    • Acid Chlorides/Anhydrides: Rapid acylation.

    • Oxidizing Agents: Risk of N-oxidation.

    • Carbon Dioxide: Primary amines absorb atmospheric CO₂ to form carbamates; keep container tightly sealed.

Emergency Response Protocols

First Aid Logic
  • Eye Contact (Critical): Immediate irrigation is vital. Alkaline burns penetrate deeper than acid burns.

    • Protocol: Rinse for minimum 30 minutes . Do not use neutralizing agents (exothermic risk).

  • Skin Contact: Remove contaminated clothing. Wash with soap and water.[3]

  • Ingestion: Do NOT induce vomiting (risk of re-burning the esophagus). Administer water if conscious.

Spill Management Workflow

The following diagram outlines the decision logic for managing a spill of this compound.

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Start->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat, Respirator Assess->PPE Small Small Spill (< 5g/mL) PPE->Small Large Large Spill (> 5g/mL) PPE->Large Neutralize Neutralize with Dilute Acetic Acid or Citric Acid Spill Kit Small->Neutralize Evacuate Evacuate Area & Contact EHS Large->Evacuate Absorb Absorb with Vermiculite or Dry Sand Neutralize->Absorb Disposal Collect in Hazardous Waste (Alkaline) Absorb->Disposal

Figure 1: Decision matrix for spill response, prioritizing neutralization of the amine functionality.

Environmental Fate

  • Biodegradability: The oxolane ring is generally resistant to rapid biodegradation.

  • Bioaccumulation: Low potential (

    
    ). The polar amine and hydroxyl groups facilitate water solubility and excretion.
    
  • Aquatic Toxicity: High pH drift caused by the amine may be acutely toxic to aquatic life in static environments.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119031617, {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Guidance on the classification of organic amines. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Cyclobutyl Methanol Derivatives Containing Oxolane Rings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and favorable pharmacological properties is perpetual. Among the vast array of molecular building blocks, strained ring systems and heterocyclic motifs have consistently yielded compounds with significant biological activities. This guide focuses on a novel and intriguing chemical space: cyclobutyl methanol derivatives bearing an oxolane (tetrahydrofuran) ring .

The cyclobutane moiety, a four-membered carbocycle, imparts a rigid, puckered conformation that can orient substituents in well-defined spatial arrangements.[1] This structural rigidity can be advantageous for optimizing interactions with biological targets, potentially leading to enhanced potency and selectivity.[2] Indeed, cyclobutane-containing molecules have demonstrated a wide range of biological activities, including antiviral and anticancer properties.[3][4]

Complementing the cyclobutane core, the oxolane ring, a five-membered saturated ether, is a common feature in numerous natural products and approved drugs.[5] Its polarity and hydrogen bond accepting capability can significantly influence a molecule's solubility, metabolic stability, and pharmacokinetic profile.[6] The incorporation of an oxolane ring can, therefore, be a strategic approach to modulate the drug-like properties of a lead compound.

This technical guide will provide a comprehensive overview of the synthesis, potential biological activities, and evaluation of this novel class of compounds. We will delve into plausible synthetic strategies, hypothesize on their biological targets based on the known activities of their constituent parts, and provide detailed protocols for their biological evaluation.

Plausible Synthetic Strategies

The synthesis of cyclobutyl methanol derivatives containing oxolane rings can be approached through several convergent strategies. A key consideration is the stereocontrolled formation of the cyclobutane ring and the subsequent or prior introduction of the oxolane-containing side chain.

One plausible approach involves the [2+2] cycloaddition to form the cyclobutane core, followed by functional group manipulation to introduce the oxolane methanol moiety.[7] Alternatively, C-H functionalization of a pre-formed cyclobutane derivative offers a direct route to introduce the desired side chain.[8][9]

Proposed Synthetic Workflow

Below is a generalized synthetic workflow for the preparation of a target compound.

G cluster_0 Cyclobutane Formation cluster_1 Side Chain Synthesis cluster_2 Coupling and Final Product A Alkene Precursor B [2+2] Cycloaddition A->B Light or Catalyst C Functionalized Cyclobutane B->C G Coupling Reaction C->G Cyclobutane Intermediate D Oxolane Derivative E Functional Group Conversion D->E F Oxolane Methanol Synthon E->F F->G Oxolane Synthon H Purification G->H I Target Molecule H->I

Caption: A generalized synthetic workflow.

Hypothesized Biological Activity and Potential Targets

Given the absence of direct literature on this specific chemical class, we can hypothesize potential biological activities by examining the known properties of cyclobutane and oxolane-containing compounds.

Antiviral Activity: Carbocyclic nucleoside analogues containing a cyclobutane ring have shown significant antiviral properties.[2][10] The rigid cyclobutane scaffold can mimic the ribose sugar of natural nucleosides, potentially inhibiting viral polymerases or other key enzymes in viral replication. The oxolane moiety could further enhance binding affinity or improve pharmacokinetic properties.

Anticancer Activity: Numerous compounds containing oxolane or related five-membered heterocyclic rings have demonstrated potent anticancer activity.[11][12][13] These activities often stem from the inhibition of crucial cellular pathways involved in proliferation and survival. The combination with a cyclobutyl methanol scaffold could lead to novel inhibitors of kinases, proteases, or other oncology targets.

Central Nervous System (CNS) Activity: The constrained nature of the cyclobutane ring can be beneficial for designing ligands for CNS receptors and enzymes.[1] The polarity and hydrogen bonding capacity of the oxolane ring and methanol group could facilitate crossing the blood-brain barrier and interacting with targets within the CNS.

Potential Molecular Targets

Based on the above, potential molecular targets for this class of compounds could include:

Therapeutic AreaPotential Molecular Targets
Antiviral Viral DNA/RNA Polymerases, Proteases, Reverse Transcriptase
Anticancer Tyrosine Kinases, Serine/Threonine Kinases, Topoisomerases
CNS Disorders G-protein Coupled Receptors (GPCRs), Ion Channels, Enzymes

Structure-Activity Relationship (SAR) Postulates

While empirical data is required, we can postulate several avenues for SAR exploration:

  • Stereochemistry of the Cyclobutane Ring: The relative stereochemistry of the substituents on the cyclobutane ring will be critical for biological activity. A systematic synthesis and evaluation of all possible stereoisomers would be necessary to identify the optimal configuration.

  • Linker Length and Composition: The length and nature of the linker connecting the cyclobutyl and oxolane rings will influence the spatial relationship between these two moieties and thus their interaction with a biological target.

  • Substitution on the Oxolane Ring: The presence and position of substituents on the oxolane ring could modulate potency, selectivity, and metabolic stability.

  • Bioisosteric Replacements: Replacing the oxolane ring with other five-membered heterocycles (e.g., thiolane, pyrrolidine) could provide insights into the importance of the oxygen atom for activity.

Experimental Protocols for Biological Evaluation

A tiered screening approach is recommended to efficiently evaluate the biological activity of newly synthesized cyclobutyl methanol derivatives containing oxolane rings.

Primary Screening: Cell Viability Assays

The initial assessment of potential anticancer activity is typically performed using cell viability assays. The MTT and MTS assays are robust, colorimetric methods suitable for high-throughput screening.[14][15]

MTT Assay Protocol [14]
  • Cell Seeding: Seed cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically from 100 µM to 0.1 nM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[16][17][18][19]

Secondary Screening and Hit Confirmation

Compounds that exhibit significant activity in the primary screen should be subjected to further characterization.

IC50 Determination and Dose-Response Curves

To accurately quantify the potency of a compound, a full dose-response curve should be generated. This involves testing a wider range of concentrations (typically 8-12 points) and fitting the data to a sigmoidal dose-response model to calculate the IC50 value.[16][20]

G cluster_0 Dose-Response Curve Generation A Serial Dilution of Compound B Treatment of Cells A->B C Cell Viability Assay (e.g., MTT) B->C D Data Normalization (% Inhibition) C->D E Non-linear Regression Analysis D->E F IC50 Value Determination E->F

Caption: Workflow for IC50 determination.

In Vitro ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying candidates with favorable drug-like characteristics.[21][22][23][24][25]

ADME ParameterIn Vitro AssayPurpose
Solubility Kinetic or Thermodynamic Solubility AssayDetermines the aqueous solubility of the compound.[22]
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 AssayAssesses the ability of the compound to cross biological membranes.[22]
Metabolic Stability Liver Microsome or Hepatocyte Stability AssayEvaluates the susceptibility of the compound to metabolism by liver enzymes.[25]
Plasma Protein Binding Equilibrium Dialysis or UltracentrifugationMeasures the extent to which the compound binds to plasma proteins.[25]
CYP450 Inhibition Cytochrome P450 Inhibition AssayDetermines the potential for the compound to cause drug-drug interactions.[22]

Conclusion and Future Directions

The exploration of cyclobutyl methanol derivatives containing oxolane rings represents a promising avenue for the discovery of novel therapeutic agents. The unique structural features of this chemical class, combining the rigidity of the cyclobutane core with the favorable physicochemical properties of the oxolane moiety, offer exciting possibilities for targeting a range of diseases.

Future research in this area should focus on the development of efficient and stereoselective synthetic routes to access a diverse library of these compounds. Systematic biological evaluation, guided by the principles of medicinal chemistry and a robust screening cascade, will be essential to unlock the full therapeutic potential of this novel chemical space. Further investigation into the mechanism of action of any active compounds will be crucial for their optimization and development into clinical candidates.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.).
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). ACS Publications. Retrieved from [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. (n.d.). Baran Lab. Retrieved from [Link]

  • Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. (2022). Chemical Science (RSC Publishing). DOI:10.1039/D2SC00765G. Retrieved from [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • In Vitro ADME Assays and Services. (n.d.). ICE Bioscience. Retrieved from [Link]

  • IC50. (n.d.). Wikipedia. Retrieved from [Link]

  • Functionalized cyclobutane synthesis from bicyclobutanes. (n.d.). ResearchGate. Retrieved from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Retrieved from [Link]

  • MODIFIED CYCLOBUTANE CARBONUCLEOSIDES: SYNTHESIS AND EVALUATION OF THEIR ANTIVIRAL ACTIVITY. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf - NIH. Retrieved from [Link]

  • In vitro ADME drug discovery services. (n.d.). Symeres. Retrieved from [Link]

  • How to calculate IC50. (2023). ResearchGate. Retrieved from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved from [Link]

  • Synthesis, Antiviral Evaluation, and Computational Studies of Cyclobutane and Cyclobutene L-Nucleoside Analogues. (n.d.). ResearchGate. Retrieved from [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (n.d.). ACS Publications. Retrieved from [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). PMC. Retrieved from [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). PMC - NIH. Retrieved from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PMC. Retrieved from [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). PubMed. Retrieved from [Link]

  • Oxazole-Based Compounds As Anticancer Agents. (n.d.). PubMed. Retrieved from [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. Retrieved from [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Isolation, Characterization, Antioxidant and Anticancer Activities of Compounds from Erythrina caffra Stem Bark Extract. (n.d.). MDPI. Retrieved from [Link]

  • Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. (2025). PMC. Retrieved from [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). Retrieved from [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications. Retrieved from [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Retrieved from [Link]

  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (n.d.). MDPI. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel molecular scaffolds is a cornerstone of drug discovery and development. Molecules incorporating both carbocyclic and heterocyclic moieties, such as {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol, represent a class of compounds with significant potential for biological activity due to their conformational rigidity and diverse functional groups. The cyclobutane ring, a strained carbocycle, can impart unique pharmacological properties, while the amino alcohol and tetrahydrofuran (oxolane) functionalities offer multiple points for hydrogen bonding and further derivatization.[1][2] This document provides a comprehensive guide to the plausible synthetic strategies, key reagents, and catalytic systems for the preparation of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for further research and development.

Retrosynthetic Analysis and Strategic Considerations

Scheme 1: Retrosynthetic Pathways

Retrosynthesis cluster_routeA Route A: Nucleophilic Addition to an Aldehyde cluster_routeB Route B: Nucleophilic Addition to an Imine Target {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol Intermediate_A1 1-(Hydroxymethyl)cyclobutane-1-carbaldehyde Target->Intermediate_A1 Grignard or Organolithium Addition Intermediate_A2 Amino(oxolan-2-yl)methanenitrile (Strecker Adduct) Target->Intermediate_A2 Reduction Intermediate_B1 1-(Hydroxymethyl)cyclobutan-1-yl(oxolan-2-yl)methanimine Target->Intermediate_B1 Reduction or Nucleophilic Addition Precursor_1 1,1-Cyclobutanedicarboxylic Acid Intermediate_A1->Precursor_1 Reduction & Oxidation Precursor_2 Oxolane-2-carbaldehyde Intermediate_A2->Precursor_2 Strecker Reaction Precursor_3 Ammonia/Amine Source Intermediate_A2->Precursor_3 Intermediate_B1->Intermediate_A1 Intermediate_B1->Precursor_3 Intermediate_B2 Organometallic Reagent

Caption: Retrosynthetic analysis of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol, outlining two plausible synthetic routes.

This guide will focus on a convergent synthesis that combines elements of both retrosynthetic pathways, emphasizing a robust and well-precedented chemical transformation. The chosen strategy involves the synthesis of a key cyclobutane-containing intermediate followed by a diastereoselective addition of an organometallic reagent derived from tetrahydrofuran.

Proposed Synthetic Workflow

The overall synthetic plan is depicted below. This multi-step sequence begins with commercially available starting materials and employs reliable and scalable reactions.

Workflow SM1 1,1-Cyclobutanedicarboxylic Acid Step1 Step 1: Reduction to Diol SM1->Step1 SM2 Oxolane-2-carbaldehyde Step4 Step 4: Strecker Reaction SM2->Step4 SM3 Ammonia SM3->Step4 Intermediate1 Cyclobutane-1,1-diyldimethanol Step1->Intermediate1 Step2 Step 2: Monoprotection of Diol Intermediate2 {1-[(tert-Butyldimethylsilyloxy)methyl]cyclobutyl}methanol Step2->Intermediate2 Step3 Step 3: Oxidation to Aldehyde Intermediate3 1-[(tert-Butyldimethylsilyloxy)methyl]cyclobutane-1-carbaldehyde Step3->Intermediate3 Intermediate4 Amino({1-[(tert-butyldimethylsilyloxy)methyl]cyclobutyl}) (oxolan-2-yl)acetonitrile Step4->Intermediate4 Step5 Step 5: Hydrolysis of Nitrile Intermediate5 Amino({1-[(tert-butyldimethylsilyloxy)methyl]cyclobutyl}) (oxolan-2-yl)acetic acid Step5->Intermediate5 Step6 Step 6: Reduction of Amino Acid Product {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol Step6->Product Intermediate1->Step2 Intermediate2->Step3 Intermediate3->Step4 Intermediate4->Step5 Intermediate5->Step6

Caption: Proposed multi-step synthesis of the target molecule.

Experimental Protocols

Part 1: Synthesis of the Cyclobutane Aldehyde Intermediate

Step 1: Preparation of Cyclobutane-1,1-diyldimethanol

  • Rationale: The initial step involves the reduction of the commercially available dicarboxylic acid to the corresponding diol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Reagent/CatalystMolar Eq.PuritySupplier
1,1-Cyclobutanedicarboxylic acid1.0≥98%Sigma-Aldrich
Lithium aluminum hydride (LiAlH₄)2.52.0 M in THFSigma-Aldrich
Tetrahydrofuran (THF), anhydrous-≥99.9%Sigma-Aldrich
Diethyl ether, anhydrous-≥99.7%Fisher Scientific
Sodium sulfate, anhydrous--VWR

Protocol:

  • To a stirred suspension of LiAlH₄ (2.5 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 1,1-cyclobutanedicarboxylic acid (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford cyclobutane-1,1-diyldimethanol as a colorless oil.

Step 2: Monoprotection of Cyclobutane-1,1-diyldimethanol

  • Rationale: Selective protection of one of the primary hydroxyl groups is crucial for the subsequent oxidation. A bulky silyl protecting group such as tert-butyldimethylsilyl (TBDMS) is ideal for achieving monoprotection.

Reagent/CatalystMolar Eq.PuritySupplier
Cyclobutane-1,1-diyldimethanol1.0--
tert-Butyldimethylsilyl chloride1.1≥98%Sigma-Aldrich
Imidazole1.2≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous-≥99.8%Fisher Scientific

Protocol:

  • Dissolve cyclobutane-1,1-diyldimethanol (1.0 eq.) in anhydrous DCM.

  • Add imidazole (1.2 eq.) and tert-butyldimethylsilyl chloride (1.1 eq.) at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield {1-[(tert-Butyldimethylsilyloxy)methyl]cyclobutyl}methanol.

Step 3: Oxidation to 1-[(tert-Butyldimethylsilyloxy)methyl]cyclobutane-1-carbaldehyde

  • Rationale: The remaining primary alcohol is oxidized to the aldehyde. A mild oxidizing agent such as Dess-Martin periodinane (DMP) is chosen to avoid over-oxidation to the carboxylic acid.

Reagent/CatalystMolar Eq.PuritySupplier
{1-[(tert-Butyldimethylsilyloxy)methyl]cyclobutyl}methanol1.0--
Dess-Martin periodinane (DMP)1.2≥97%Sigma-Aldrich
Dichloromethane (DCM), anhydrous-≥99.8%Fisher Scientific

Protocol:

  • To a solution of {1-[(tert-Butyldimethylsilyloxy)methyl]cyclobutyl}methanol (1.0 eq.) in anhydrous DCM, add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude aldehyde, which can often be used in the next step without further purification.

Part 2: Assembly of the Amino Alcohol Moiety

Step 4: Strecker Reaction to form Amino({1-[(tert-butyldimethylsilyloxy)methyl]cyclobutyl}) (oxolan-2-yl)acetonitrile

  • Rationale: The Strecker synthesis is a classic and reliable method for the synthesis of α-amino nitriles from an aldehyde, an amine source, and a cyanide source.[3] This three-component reaction will construct the core of the desired amino(oxolan-2-yl)methyl group.

Reagent/CatalystMolar Eq.PuritySupplier
1-[(tert-Butyldimethylsilyloxy)methyl]cyclobutane-1-carbaldehyde1.0--
Oxolane-2-carbaldehyde1.0≥95%Sigma-Aldrich
Ammonia (7 N in Methanol)1.5-Sigma-Aldrich
Sodium Cyanide (NaCN)1.2≥97%Sigma-Aldrich
Methanol-≥99.8%Fisher Scientific

Protocol:

  • In a well-ventilated fume hood, combine 1-[(tert-Butyldimethylsilyloxy)methyl]cyclobutane-1-carbaldehyde (1.0 eq.) and oxolane-2-carbaldehyde (1.0 eq.) in methanol.

  • Add the methanolic ammonia solution (1.5 eq.) and stir for 30 minutes at room temperature.

  • Add a solution of sodium cyanide (1.2 eq.) in a minimal amount of water dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure and partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-amino nitrile.

Step 5: Hydrolysis of the Nitrile to an Amino Acid

  • Rationale: The nitrile group is hydrolyzed to a carboxylic acid under acidic conditions to form the corresponding α-amino acid.

Reagent/CatalystMolar Eq.PuritySupplier
Amino({1-[(tert-butyldimethylsilyloxy)methyl]cyclobutyl}) (oxolan-2-yl)acetonitrile1.0--
Hydrochloric Acid (6 M)Excess-Fisher Scientific

Protocol:

  • To the crude α-amino nitrile from the previous step, add 6 M hydrochloric acid.

  • Heat the mixture to reflux for 12-18 hours.

  • Cool the reaction to room temperature and wash with diethyl ether to remove any non-polar impurities.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt.

Step 6: Reduction of the Amino Acid to the Amino Alcohol

  • Rationale: The final step is the reduction of the carboxylic acid to a primary alcohol. LiAlH₄ is again a suitable reagent for this transformation. The TBDMS protecting group may also be cleaved under the reaction or workup conditions. If not, a subsequent deprotection step with TBAF or HCl will be necessary.

Reagent/CatalystMolar Eq.PuritySupplier
Amino({1-[(tert-butyldimethylsilyloxy)methyl]cyclobutyl}) (oxolan-2-yl)acetic acid hydrochloride1.0--
Lithium aluminum hydride (LiAlH₄)3.02.0 M in THFSigma-Aldrich
Tetrahydrofuran (THF), anhydrous-≥99.9%Sigma-Aldrich

Protocol:

  • Suspend the crude amino acid hydrochloride (1.0 eq.) in anhydrous THF.

  • Carefully add this suspension to a stirred solution of LiAlH₄ (3.0 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting solids and wash with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization to afford {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol.

Alternative Catalytic Approaches

Recent advances in catalysis offer alternative strategies for the key C-C bond-forming step. For instance, photoredox catalysis in combination with a chromium catalyst has been shown to enable the coupling of carbonyl compounds with α-silyl amines to generate 1,2-amino alcohols.[4] Another powerful method is the Cr-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and imines.[5] These methods could potentially be adapted for the synthesis of the target molecule, offering improved stereocontrol and milder reaction conditions. Additionally, biocatalytic approaches using engineered amine dehydrogenases for the asymmetric reductive amination of α-hydroxy ketones present a green and highly selective alternative.[6]

Conclusion

The synthesis of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol, while not directly reported, is achievable through a logical, multi-step sequence employing well-established synthetic transformations. The outlined protocol provides a detailed roadmap for its preparation, from commercially available starting materials to the final product. The key steps involve the functionalization of a cyclobutane scaffold, a Strecker reaction for the construction of the α-amino nitrile core, and subsequent hydrolysis and reduction. Researchers are encouraged to explore the alternative catalytic methods mentioned, as they may offer more efficient and stereoselective routes to this and related novel amino alcohol structures.

References

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Chemical Reviews.
  • Synthesis of 1,2-amino alcohols. Organic Chemistry Portal.
  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters.
  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols.
  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.
  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition.
  • Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. European Journal of Organic Chemistry.
  • The synthetic routes to cyclobutanes.
  • Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents. University of South Florida Scholar Commons.
  • The application of cyclobutane derivatives in organic synthesis.
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
  • Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research.
  • Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. Organic Process Research & Development.
  • A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry.
  • Synthesis of Substituted 2-Amino-Cyclobutanones.
  • Application Notes and Protocols: Synthesis of Chiral Amino Alcohols
  • One kind synthesis (S) The method of 2 amino butanols.

Sources

Application Note: Functionalization Strategies for {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers working with the specialized scaffold {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol .

Executive Summary & Structural Analysis

The compound {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol (CAS 1803593-94-3) represents a high-value "molecular spacer" in medicinal chemistry. It features a cyclobutane core that rigidly orients a primary amine and a primary alcohol in a gem-disubstituted arrangement.

Key Structural Features:

  • Gem-Disubstitution (The "Thorpe-Ingold" Center): The cyclobutane C1 position is quaternary, bearing both the hydroxymethyl arm and the amino-functionalized arm. This geometry forces the amine and alcohol into close proximity, highly favoring intramolecular cyclization.

  • Neopentyl Alcohol: The primary alcohol (-CH₂OH) is attached to a quaternary carbon. It is chemically a neopentyl alcohol , meaning it is sterically shielded and highly resistant to Sɴ2 nucleophilic substitution (e.g., mesylate displacement will likely fail or rearrange).

  • Hindered Amine: The amine is situated on a methine bridge between the quaternary cyclobutane and the oxolane (THF) ring. It is sterically crowded, requiring high-energy reagents for functionalization.

Strategic Functionalization Pathways

Pathway A: The "Happy Path" – Intramolecular Cyclization

Due to the gem-dialkyl effect, this scaffold is pre-organized to form 6-membered heterocycles. This is the most efficient way to utilize the scaffold, creating spiro-fused 1,3-oxazinan-2-ones or 1,3-oxazinanes .

Pathway B: Stepwise Orthogonal Protection

For linear elaboration, the challenge is chemoselectivity. The amine is the better nucleophile but is sterically hindered. The alcohol is a poor nucleophile and chemically inert to substitution.

  • Strategy: Protect Amine (Boc/Cbz)

    
     Oxidize Alcohol (Aldehyde) 
    
    
    
    Reductive Amination/Wittig.

Detailed Experimental Protocols

Protocol 1: Constrained Spiro-Cyclization (Urea Formation)

Target: Formation of the spiro[cyclobutane-1,5'-[1,3]oxazinan]-2'-one core.

Rationale: Using 1,1'-Carbonyldiimidazole (CDI) or Triphosgene allows the amine and alcohol to react intramolecularly. The rigid cyclobutane backbone accelerates this reaction entropically.

Materials:

  • Substrate: 1.0 eq

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) or Triphosgene (0.4 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of substrate in 10 mL anhydrous DCM (0.1 M concentration) under Nitrogen atmosphere.

  • Activation: Cool to 0°C. Add DIPEA (2.5 mmol).

  • Reagent Addition:

    • Option A (Mild): Add CDI (1.2 mmol) portion-wise over 10 minutes.

    • Option B (Aggressive): Add Triphosgene (0.4 mmol) dissolved in 2 mL DCM dropwise (Caution: Phosgene generator).

  • Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LCMS for the disappearance of the starting material (M+H) and appearance of the cyclic carbamate (M+H + 26 Da).

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂). The cyclic product is typically less polar than the amino-alcohol precursor.

Protocol 2: Oxidation of the Neopentyl Alcohol (Aldehyde Generation)

Target: Conversion of -CH₂OH to -CHO without epimerization.

Rationale: Neopentyl alcohols are sluggish to react.[1] Standard Swern oxidation is effective but requires strict temperature control. Dess-Martin Periodinane (DMP) is recommended here for higher yields and milder conditions, avoiding the "rotten cabbage" smell of dimethyl sulfide in open-lab settings.

Materials:

  • Substrate (N-Boc protected): 1.0 eq (Crucial: Amine must be protected first)

  • Reagent: Dess-Martin Periodinane (1.2 eq)

  • Buffer: Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Solvent: Anhydrous DCM

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of N-Boc protected substrate in 10 mL DCM.

  • Buffering: Add solid NaHCO₃ (2.0 mmol). Note: This prevents acid-catalyzed cleavage of the acid-labile oxolane (THF) ring.

  • Oxidation: Add DMP (1.2 mmol) in one portion at 0°C.

  • Reaction: Warm to RT and stir for 2–4 hours. Neopentyl alcohols may require slightly longer times than standard primary alcohols.

  • Quench: Add 10 mL of a 1:1 mixture of sat. NaHCO₃ and 10% Na₂S₂O₃ (Sodium Thiosulfate) to destroy excess iodine species. Stir vigorously until the biphasic mixture becomes clear (approx. 15 min).

  • Isolation: Extract with DCM. The aldehyde is often unstable on silica; use immediately for Reductive Amination or Wittig olefination.

Protocol 3: Troubleshooting Nucleophilic Substitution (Why SN2 Fails)

Critical Warning: Do NOT attempt to convert the alcohol to a mesylate/tosylate and displace with an azide or amine (SN2).

  • Reason: The beta-carbon is quaternary (neopentyl). The transition state for backside attack is sterically inaccessible.

  • Result: You will observe either no reaction (recovered starting material) or Wagner-Meerwein rearrangement (ring expansion/migration).

  • Alternative: If you need an amine at the alcohol position, oxidize to the aldehyde (Protocol 2) and perform Reductive Amination with NaBH(OAc)₃.

Visualization of Reaction Logic[2][3]

The following diagram illustrates the decision matrix for functionalizing this scaffold, highlighting the "Happy Path" (Cyclization) versus the Linear Path.

FunctionalizationStrategy Start {1-[Amino(oxolan-2-yl)methyl] cyclobutyl}methanol Cyclization Pathway A: Spiro-Cyclization Start->Cyclization CDI / Triphosgene (Gem-Dialkyl Effect) Linear Pathway B: Linear Functionalization Start->Linear Stepwise CyclicCarbamate Spiro-Oxazinanone (Rigid Scaffold) Cyclization->CyclicCarbamate NBoc N-Boc Protection (Chemoselective) Linear->NBoc Boc2O, TEA Aldehyde Neopentyl Aldehyde (Via DMP Oxidation) NBoc->Aldehyde DMP, NaHCO3 DeadEnd STOP: Mesylate/SN2 (Neopentyl Failure) NBoc->DeadEnd MsCl / NaN3 Reductive Amination\n(Target: Diamine) Reductive Amination (Target: Diamine) Aldehyde->Reductive Amination\n(Target: Diamine)

Caption: Strategic decision tree. Pathway A utilizes the scaffold's inherent geometry for cyclization. Pathway B requires careful oxidation steps to avoid neopentyl substitution failures.

Data Summary Table

Reaction TypeReagent RecommendationCritical ConstraintExpected Outcome
N-Protection Boc₂O / NaOH (Schotten-Baumann)Steric hindrance at N requires excess reagent.High Yield (>90%)
Cyclization CDI or Triphosgene / DIPEAHigh dilution not required due to gem-effect.Spiro-Oxazinanone
Alcohol Oxidation Dess-Martin Periodinane / NaHCO₃Avoid acidic conditions (protects THF ring).Aldehyde (Unstable)
Alcohol Substitution AVOID (MsCl / NaN₃)Neopentyl Center: Sɴ2 is blocked.0% Yield / Rearrangement

References

  • Gem-Disubstituent Effect (Thorpe-Ingold): Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

  • Neopentyl Substitution Constraints: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See Section on SN2 Steric Hindrance).
  • Oxidation of Hindered Alcohols: Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. Journal of Organic Chemistry, 59(24), 7549–7552. Link

  • Compound Reference: PubChem Compound Summary for CID 119031617, {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol. Link

Sources

Crystallization techniques for {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol

Abstract

This document provides a comprehensive guide to the crystallization of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol, a chiral amino alcohol of interest in pharmaceutical development and chemical synthesis. Recognizing the critical role of crystallization in achieving high purity, isolating specific stereoisomers, and ensuring stable solid-state forms, this guide moves beyond simple procedural lists. It delves into the underlying principles of crystallization, offering a strategic framework for method selection and optimization. Detailed, field-tested protocols for solubility screening, slow evaporation, cooling crystallization, anti-solvent addition, and diastereomeric salt resolution are presented. The content is designed for researchers, scientists, and drug development professionals, aiming to equip them with the expertise to overcome common crystallization challenges and successfully isolate high-quality crystalline material.

Introduction: The Significance of Crystalline Form

{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol is a complex chiral molecule featuring multiple hydrogen bond donors and acceptors, including a primary amine, a primary alcohol, and an ether linkage within the oxolane ring. These functional groups dictate its physicochemical properties and present both opportunities and challenges for crystallization. Obtaining a crystalline form is paramount in pharmaceutical manufacturing, as it directly impacts purity, stability, dissolution rate, and bioavailability.[1][] For a chiral molecule such as this, crystallization is also a cornerstone technique for separating enantiomers, a critical step since different enantiomers can exhibit vastly different biological activities.[3][4]

This guide provides a systematic approach to developing a robust crystallization process, beginning with fundamental solubility assessments and progressing to advanced protocols tailored for this specific class of compounds.

Part I: Foundational Assessment - The Path to Crystallization

Success in crystallization is rarely accidental; it is the result of a systematic evaluation of the molecule's properties and its interaction with various solvents. Before attempting any crystallization method, a thorough solubility assessment is mandatory.[5]

Solubility Screening: The Crystallization Compass

The selection of an appropriate solvent system is the most critical factor in developing a crystallization process.[6][7] A solubility screen provides the empirical data needed to classify solvents and design rational crystallization experiments. The goal is to identify a range of solvents:

  • Good Solvents: Solvents in which the compound is highly soluble. These are starting points for cooling, evaporation, or as the primary solvent in anti-solvent methods.

  • Poor Solvents (Anti-solvents): Solvents in which the compound is sparingly soluble or insoluble. These are essential for anti-solvent crystallization.[8]

  • Moderate Solvents: Solvents that may be suitable for slow evaporation or cooling techniques.

Given the polar nature and hydrogen-bonding capabilities of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol, a diverse palette of solvents should be screened.

Solvent Class Example Solvents Rationale for Inclusion
Polar Protic Methanol, Ethanol, Isopropanol (IPA), WaterLikely to be "good" solvents due to strong hydrogen bonding interactions with the amine and alcohol groups.
Polar Aprotic Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc)Can engage in dipole-dipole interactions and act as hydrogen bond acceptors. Solubility will vary.
Non-Polar Aprotic Toluene, Heptane, HexanesLikely to be "poor" solvents or anti-solvents, useful for precipitating the compound from a more polar solution.
Ethers Methyl tert-butyl ether (MTBE), 2-MethyltetrahydrofuranThe oxolane moiety may confer some solubility in other ether solvents.
Protocol 1: Small-Scale Solubility Assessment

This protocol provides a rapid and material-sparing method to determine approximate solubility.

Objective: To classify various solvents as "good," "moderate," or "poor" for the target compound.

Methodology:

  • Arrange a series of clean, labeled 1-dram vials.

  • Accurately weigh approximately 10-20 mg of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol into each vial.[5]

  • To the first vial, add a selected solvent dropwise (e.g., using a 250 µL pipette) at room temperature.

  • After each addition, cap the vial and vortex vigorously for 30-60 seconds. Observe for dissolution.

  • Continue adding solvent in known increments (e.g., 50 µL) until the solid completely dissolves. Record the total volume of solvent added.

  • If the solid does not dissolve after adding ~2 mL of solvent, it can be classified as "sparingly soluble" or "insoluble" at that temperature.

  • For vials where the compound dissolved, place them in a refrigerator (4°C) or freezer (-20°C) and observe for precipitation after several hours. This provides preliminary data for cooling crystallization viability.

  • Repeat for all selected solvents.

Part II: Crystallization Methodologies & Protocols

Based on the solubility data, an appropriate crystallization strategy can be devised. The following methods are presented in order of increasing complexity and are the most common, robust techniques for small organic molecules.[9]

Caption: General workflow for crystallization development.

Method 1: Slow Evaporation

Principle: This technique involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over time. As the solvent volume decreases, the solution becomes supersaturated, promoting nucleation and crystal growth.[10][11]

Causality: The slow rate of solvent removal is crucial. Rapid evaporation often leads to the formation of oils or a microcrystalline powder, as nucleation significantly outpaces crystal growth.[11] This method is ideal when a moderate-boiling-point solvent has been identified in which the compound is soluble.

Protocol 2: Crystallization by Slow Evaporation

Objective: To obtain crystals by gradually increasing the concentration of the compound in solution.

Materials:

  • Target compound

  • A "good" or "moderate" solvent with a boiling point between 60-120 °C (e.g., Ethanol, Ethyl Acetate). Highly volatile solvents should be avoided as they evaporate too quickly.[11]

  • Small, clean crystallization vessel (e.g., 2-dram vial, test tube).

Methodology:

  • Dissolve the compound in a minimal amount of the chosen solvent at room temperature to create a near-saturated or just-saturated solution. Ensure all solid is fully dissolved.

  • Filter the solution through a syringe filter (0.22 or 0.45 µm) into the clean crystallization vessel. This removes any particulate matter that could act as unwanted nucleation sites.[10]

  • Cover the vessel. To control the evaporation rate, either:

    • Cover the vial opening with parafilm and pierce it with 1-3 small holes using a needle.[10]

    • Place a loose-fitting cap or cotton plug on the vial.

  • Place the vessel in a location free from vibration and significant temperature fluctuations.[9]

  • Monitor the vessel periodically without disturbing it. Crystals may form over a period of hours to weeks.

Method 2: Cooling Crystallization

Principle: This method leverages the common property of solids to be more soluble at higher temperatures. A saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and the solution to become supersaturated, thereby inducing crystallization.[5][12]

Causality: The cooling rate is the most critical parameter. A slow, controlled cooling profile allows for the formation of a limited number of nuclei, which can then grow into larger, well-ordered crystals. Crash cooling often results in poor quality material.[13] Seeding the solution at a temperature just below saturation can provide templates for ordered growth and improve reproducibility.

Protocol 3: Crystallization by Slow Cooling

Objective: To induce crystallization from a supersaturated solution generated by reducing the temperature.

Materials:

  • Target compound

  • A "good" solvent in which the compound shows significantly higher solubility when heated.

  • Crystallization vessel (e.g., screw-cap vial, flask).

  • Heating source (hot plate) and an insulated container (e.g., Dewar flask).

Methodology:

  • Prepare a saturated solution of the compound in the chosen solvent at an elevated temperature (e.g., 50-60 °C). Add the compound to the solvent and heat with stirring until all solid dissolves. To ensure saturation, add a small amount of additional solid and confirm it dissolves upon further heating.

  • Filter the hot solution into a pre-warmed, clean crystallization vessel to remove any impurities.

  • Seal the vessel and place it into an insulated container (e.g., a beaker filled with hot water or a Dewar flask) to ensure a slow cooling rate. Allow it to cool undisturbed to room temperature.

  • (Optional Seeding): Once the solution has cooled slightly below the saturation temperature, add one or two tiny seed crystals of previously isolated material.

  • After the solution has reached room temperature, it can be moved to a refrigerator (4°C) to maximize the yield of crystalline product.

  • Collect the crystals by filtration.

Method 3: Anti-Solvent Addition

Principle: This powerful technique, also known as "drowning out," involves adding a "poor" solvent (anti-solvent) to a solution of the compound in a "good" solvent. The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization.[14][15][16]

Causality: The rate of anti-solvent addition and the degree of mixing are key. Slow addition with efficient stirring allows the system to equilibrate and promotes crystal growth over nucleation. Adding the anti-solvent too quickly can cause localized high supersaturation, leading to oiling out or precipitation of amorphous material.[14]

Caption: The principle of anti-solvent crystallization.

Protocol 4: Crystallization by Anti-Solvent Addition

Objective: To induce crystallization by reducing the compound's solubility through the addition of a miscible anti-solvent.

Materials:

  • Target compound

  • A "good" solvent (e.g., Methanol, IPA).

  • A miscible "poor" solvent/anti-solvent (e.g., Heptane, Toluene, Water).

  • Crystallization vessel with stirring.

Methodology:

  • Prepare a clear, concentrated solution of the compound in the "good" solvent.

  • Filter the solution to remove any particulate matter.

  • While stirring the solution, add the anti-solvent slowly and dropwise.

  • Observe the solution for the first sign of persistent turbidity (cloudiness). This is the point of nucleation.

  • Once turbidity is observed, stop the addition of the anti-solvent. If the turbidity disappears, add a few more drops until it persists. If the solution becomes heavily cloudy, add a few drops of the "good" solvent to redissolve the precipitate and then re-approach the nucleation point more slowly.

  • Allow the now-turbid solution to stir for a period (e.g., 30 minutes to a few hours) to allow the crystals to grow.

  • (Optional) Add a further small amount of anti-solvent to increase the crystallization yield.

  • Collect the crystals by filtration and wash with a small amount of the anti-solvent or a solvent mixture rich in the anti-solvent.

Part III: Special Topic - Chiral Resolution via Crystallization

As {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol is a chiral amine, it is likely synthesized as a racemic mixture (an equal mixture of both enantiomers). Separating these enantiomers is often a required step in drug development. Diastereomeric salt formation is the most common and industrially scalable crystallization-based method for chiral resolution.[4]

Principle: Enantiomers have identical physical properties (e.g., solubility) and cannot be separated by standard crystallization. However, by reacting the racemic amine (a base) with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed. Diastereomers have different physical properties, including solubility, and can therefore be separated by fractional crystallization.[4]

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Protocol 5: Chiral Resolution via Diastereomeric Salt Formation (General Screen)

Objective: To separate a racemic mixture of the target amine by forming and selectively crystallizing a diastereomeric salt.

Materials:

  • Racemic {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol.

  • Chiral resolving agents (acids), e.g., (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid.

  • A range of solvents (e.g., Ethanol, Methanol, IPA, Acetone, Water, or mixtures thereof).

Methodology:

  • Screening: In separate vials, dissolve a small amount of the racemic amine in a suitable solvent.

  • In other vials, dissolve an equimolar amount of each chiral resolving agent in the same solvent.

  • Combine the amine and acid solutions. Observe for spontaneous precipitation. If no solid forms, attempt to induce crystallization using the methods described above (slow evaporation, cooling).

  • The goal is to find a solvent/acid combination that yields a crystalline solid.

  • Scale-Up & Fractional Crystallization: Once a promising system is identified, scale up the reaction. Dissolve the racemic amine (1.0 eq.) and the best resolving agent (0.5 - 1.0 eq.) in the chosen solvent, heating if necessary to achieve full dissolution.

  • Slowly cool the solution to allow the less soluble diastereomeric salt to crystallize.

  • Isolate the crystals by filtration. This is the first crop, which should be enriched in one diastereomer.

  • The mother liquor is now enriched in the other, more soluble diastereomer. This can be concentrated and cooled further to obtain a second crop, or the solvent can be evaporated and the process repeated with a different solvent or the opposite enantiomer of the resolving agent.

  • Liberation of the Free Amine: To recover the enantiomerically enriched amine, dissolve the isolated salt in water and basify with a base (e.g., NaOH, Na2CO3) to deprotonate the amine. Extract the free amine into an organic solvent (e.g., Dichloromethane, Ethyl Acetate).

References

  • Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. [URL: https://www.chem.washington.
  • Gholami, H., et al. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 51(39), 12935–12943. [URL: https://pubs.acs.org/doi/10.1021/ie301407q]
  • How to crystallize your sample. (n.d.). KU Leuven, X-ray Core. [URL: https://www.chem.kuleuven.be/xray/how-to-crystallize-your-sample]
  • Yang, L., & Naguib, G. (2013). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 37(10). [URL: https://www.pharmtech.com/view/cocktail-solvent-screening-enhance-solubility-increase-crystal-yield-and-induce-polymorphs]
  • Guide for crystallization. (n.d.). University of Geneva, Laboratory of Crystallography. [URL: https://www.unige.
  • Crystallisation Techniques. (2006). University of Bath, Chemical Characterisation and Analysis Facility. [URL: https://www.bath.ac.
  • Antisolvent Crystallization. (n.d.). RM@Schools. [URL: https://rmschools.isof.cnr.
  • Kumar, P. A., et al. (2020). Single crystal growth by a slow evaporation technique: Concept, mechanisms and applications. In Crystal Growth. [URL: https://www.researchgate.
  • Ribeiro, A. M., et al. (2011). Crystallization by Antisolvent Addition and Cooling. In Crystallization - Science and Technology. [URL: https://www.scispace.
  • Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. (2024). Journal of Chemical Engineering Research Updates. [URL: https://www.avantipublishers.
  • Verdoes, D., & van Lanschot, J. (2006). Processes involving the use of antisolvent crystallization. Google Patents (WO2006045795A2). [URL: https://patents.google.
  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022). International Journal of Pharmaceutical Research and Applications. [URL: https://ijprajournal.com/ijpr_files/ijpr_7.4.22.pdf]
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2012). ResearchGate. [URL: https://www.researchgate.
  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube. [URL: https://www.youtube.
  • Hammond, R. B., et al. (2021). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 21(10), 5827–5841. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8480922/]
  • Pishnamazi, M., et al. (2023). Designing Continuous Crystallization Protocols for Curcumin Using PAT Obtained Batch Kinetics. Processes, 11(12), 3422. [URL: https://www.mdpi.com/2227-9717/11/12/3422]
  • Crystallisation in pharmaceutical processes. (n.d.). BIA. [URL: https://biaprocess.co.
  • cooling crystallization process: Topics. (n.d.). Science.gov. [URL: https://www.science.
  • Crystallization. (n.d.). Wikipedia. [URL: https://en.wikipedia.
  • Advancements in chiral crystallization. (2022). Technobis. [URL: https://www.technobis.
  • (1-(Aminomethyl)cyclobutyl)methanol. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-w021055]
  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University. [URL: https://www.westlake.edu.cn/news_events/research/New_Approach_Facilitates_Chiral_Amino_Alcohol_Synthesis.html]
  • Li, Y. (2014). Characterization and Crystallization of Chiral Aromatic Amino Acids. Memorial University Research Repository. [URL: https://research.library.mun.ca/11433/]
  • {1-[amino(oxolan-2-yl)methyl]cyclobutyl}methanol. (n.d.). PubChemLite. [URL: https://pubchemlite.deepchem.io/compound/119031617]
  • Chiral resolution. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_resolution]
  • Perlstein, M., et al. (2023). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c00424]
  • (1-Aminocyclobutyl)methanol hydrochloride. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71529201]
  • {1 - [(metilamino) metil] ciclobutil} metanol 180205-31-6 wiki. (n.d.). Guidechem. [URL: https://www.guidechem.com/wiki/180205-31-6-es.html]
  • (1-((Methylamino)methyl)cyclobutyl)methanol. (n.d.). ChemScene. [URL: https://www.chemscene.com/products/1-((Methylamino)methyl)cyclobutyl)methanol_180205-31-6.html]
  • Crystal structures of monohydrate and methanol solvate compounds... (2019). ResearchGate. [URL: https://www.researchgate.net/publication/335805177_Crystal_structures_of_monohydrate_and_methanol_solvate_compounds_of_1-35-bis46-dimethylpyridin-2-ylaminomethyl-246-triethylbenzylaminocyclopentylmethanol]
  • Amino Acids for Cocrystal Development. (n.d.). BOC Sciences. [URL: https://www.bocsci.com/blog/amino-acids-for-cocrystal-development/]
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v87p0181]
  • Kwo, A. C. (2019). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. IDEALS. [URL: https://ideals.illinois.edu/items/124233]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to improve your synthetic yield and overcome common experimental hurdles.

Introduction to the Synthesis

The synthesis of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol, a novel β-amino alcohol containing a strained cyclobutane ring, presents unique challenges. The target molecule's structure suggests a convergent synthetic strategy. A plausible and efficient approach involves the nucleophilic addition of a cyclobutyl organometallic reagent to an appropriate electrophile, followed by the introduction of the amine functionality. This guide will focus on a proposed two-step synthetic route:

  • Step 1: Grignard Reaction - The formation of a carbon-carbon bond by reacting a cyclobutyl Grignard reagent with 2-cyanotetrahydrofuran.

  • Step 2: Reductive Amination - The simultaneous reduction of the nitrile and the ketone (formed in situ after hydrolysis of the imine intermediate) to yield the final amino alcohol.

This route is advantageous as it builds the core carbon skeleton and introduces the nitrogen functionality in a controlled manner. However, each step requires careful optimization and control to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol?

A1: The Grignard reaction (Step 1) is arguably the most critical and sensitive step. The formation of the cyclobutyl Grignard reagent and its subsequent reaction with 2-cyanotetrahydrofuran are highly susceptible to moisture and air. Ensuring strictly anhydrous conditions is paramount for success. The strained nature of the cyclobutane ring can also influence the reactivity of the Grignard reagent.

Q2: Why is 2-cyanotetrahydrofuran chosen as the electrophile?

A2: 2-Cyanotetrahydrofuran serves as a practical precursor to the oxolan-2-yl)methyl]methanol moiety. The nitrile group is an excellent electrophile for Grignard reagents, leading to the formation of an imine intermediate. This intermediate can then be hydrolyzed and reduced in the subsequent step to generate the desired amino alcohol functionality.

Q3: Can I use other organometallic reagents instead of a Grignard reagent?

A3: While other organometallic reagents like organolithium compounds could potentially be used, Grignard reagents are often preferred for their balance of reactivity and handling. Organolithium reagents are generally more reactive and may lead to more side reactions, such as deprotonation of the α-proton of the nitrile.

Q4: What are the expected stereochemical outcomes of this synthesis?

A4: The proposed synthesis will likely result in a mixture of diastereomers. The carbon atom attached to the hydroxyl and amino groups is a new stereocenter, and the tetrahydrofuran ring also contains a stereocenter. Without the use of chiral catalysts or resolving agents, a racemic mixture of diastereomers is expected. Chiral separation techniques, such as chiral HPLC, may be necessary to isolate specific stereoisomers.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, several safety precautions are crucial:

  • Grignard Reagent: Grignard reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of water or protic solvents.

  • Anhydrous Solvents: The use of dry solvents, such as diethyl ether or tetrahydrofuran (THF), is essential. Ensure solvents are properly dried before use.

  • Reducing Agents: Lithium aluminum hydride (LAH) or sodium borohydride are powerful reducing agents that react violently with water. Handle with care and quench reactions cautiously.

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis and provides actionable solutions.

Step 1: Grignard Reaction

Problem 1: Low or no formation of the Grignard reagent.

Potential Cause Troubleshooting Action Scientific Rationale
Presence of moisture Ensure all glassware is oven-dried or flame-dried under vacuum before use. Use freshly distilled, anhydrous solvents.Grignard reagents are strong bases and will be quenched by even trace amounts of water.
Inactive magnesium surface Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also initiate the reaction.The surface of magnesium is often coated with a layer of magnesium oxide, which prevents the reaction. Activation exposes a fresh magnesium surface.[1]
Impure starting materials Use high-purity cyclobutyl bromide and magnesium turnings.Impurities in the starting materials can inhibit the formation of the Grignard reagent.

Problem 2: Low yield of the desired adduct after reaction with 2-cyanotetrahydrofuran.

Potential Cause Troubleshooting Action Scientific Rationale
Side reactions of the Grignard reagent Add the Grignard reagent slowly to a cooled solution of 2-cyanotetrahydrofuran. Maintain a low reaction temperature (e.g., 0 °C to -20 °C).Grignard reagents can act as bases, leading to deprotonation of the α-proton of the nitrile. Lower temperatures favor the desired nucleophilic addition.[2]
Wurtz coupling Use a dilute solution of the Grignard reagent and add it to an excess of the electrophile.The Wurtz coupling reaction (R-MgX + R-X → R-R) can be a significant side reaction, especially at higher concentrations and temperatures.
Double addition to the nitrile This is less common with nitriles compared to esters, but can occur. Use a 1:1 stoichiometry of the Grignard reagent to the nitrile.While the initial imine formed is less reactive than a ketone, a second addition can occur under forcing conditions.[2]
Step 2: Reductive Amination

Problem 3: Incomplete reduction of the nitrile/imine intermediate.

Potential Cause Troubleshooting Action Scientific Rationale
Insufficient reducing agent Use a sufficient excess of the reducing agent (e.g., 2-4 equivalents of LiAlH₄).Both the nitrile and the intermediate imine (after hydrolysis) need to be reduced, requiring a stoichiometric excess of the hydride source.
Deactivation of the reducing agent Add the crude product from Step 1 to the reducing agent slurry slowly and under anhydrous conditions.Water and other protic impurities from the Grignard workup can quench the reducing agent.
Low reaction temperature Ensure the reaction is allowed to warm to room temperature or gently refluxed (depending on the reducing agent and solvent) to ensure complete reaction.The reduction of nitriles can be sluggish at low temperatures.

Problem 4: Formation of byproducts during reduction.

Potential Cause Troubleshooting Action Scientific Rationale
Over-reduction or side reactions Control the reaction temperature carefully. Use a milder reducing agent like sodium borohydride in the presence of a Lewis acid if over-reduction is an issue.Powerful reducing agents like LiAlH₄ can sometimes lead to undesired side reactions if not properly controlled.
Incomplete hydrolysis of the imine Ensure the workup of the Grignard reaction includes an acidic quench to fully hydrolyze the intermediate imine to a ketone before reduction.If the imine is not fully hydrolyzed, the subsequent reduction will yield a secondary amine instead of the desired primary amine and alcohol.

Problem 5: Difficulty in purifying the final product.

Potential Cause Troubleshooting Action Scientific Rationale
Polar nature of the amino alcohol Use column chromatography with a polar stationary phase (e.g., silica gel) and a gradient of a polar eluent system (e.g., dichloromethane/methanol with a small amount of triethylamine).The amino and hydroxyl groups make the product highly polar, requiring a polar mobile phase for effective elution. The addition of a base like triethylamine can prevent tailing on silica gel.
Formation of salts During workup, ensure the pH is adjusted to the basic range to have the free amine for extraction into an organic solvent. For purification, consider converting the amino alcohol to its hydrochloride salt to facilitate crystallization.[3]Amino alcohols can form salts, which have very different solubility profiles. Conversion to a salt can be a useful purification strategy.

Experimental Protocols & Visualizations

Synthetic Workflow

Synthetic_Workflow A Cyclobutyl bromide C {Cyclobutylmagnesium bromide} A->C Anhydrous Ether/THF B Magnesium turnings B->C E Imine intermediate C->E Nucleophilic Addition D 2-Cyanotetrahydrofuran D->E G {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol E->G Reduction F LiAlH₄ / NaBH₄ F->G

Caption: Proposed synthetic workflow for {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol.

Detailed Experimental Protocol: Grignard Reaction (Step 1)
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 equivalents). In the dropping funnel, place a solution of cyclobutyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Initiation: Add a small portion of the cyclobutyl bromide solution to the magnesium turnings. If the reaction does not start spontaneously (indicated by bubbling and a gentle reflux), add a crystal of iodine or a few drops of 1,2-dibromoethane.

  • Reaction: Once the reaction has initiated, add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Addition to Nitrile: Cool the Grignard solution to 0 °C. In a separate flame-dried flask, prepare a solution of 2-cyanotetrahydrofuran (1.0 equivalent) in anhydrous diethyl ether or THF. Slowly add the Grignard reagent to the nitrile solution via a cannula.

  • Quenching: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude imine/ketone intermediate.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Final Yield Step1 Check Grignard Reaction Yield Start->Step1 Step2 Check Reduction Step Yield Start->Step2 If Step 1 OK Moisture Moisture Present? Step1->Moisture Low ReducingAgent Sufficient Reducing Agent? Step2->ReducingAgent Low Activation Mg Activated? Moisture->Activation No Dry Action: Flame-dry glassware, use anhydrous solvents. Moisture->Dry Yes TempControl Low Temp Addition? Activation->TempControl Yes Activate Action: Use I₂ or 1,2-dibromoethane. Activation->Activate No Purity Starting Material Purity? TempControl->Purity Yes Cool Action: Add Grignard at 0°C or below. TempControl->Cool No PurifySM Action: Use high-purity reagents. Purity->PurifySM No Quench Proper Quenching? ReducingAgent->Quench Yes AddMore Action: Increase equivalents of reducing agent. ReducingAgent->AddMore No AcidWorkup Action: Ensure acidic workup of Grignard. Quench->AcidWorkup Improper

Caption: A logical flow for troubleshooting low yield issues in the synthesis.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325.
  • Loudon, G. M., & Parise, J. N. (2015). Organic Chemistry. W. H. Freeman.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Master Organic Chemistry. (n.d.). Grignard Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Collective Volumes. Retrieved from [Link]

  • PubChem. (n.d.). {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol. Retrieved from [Link]

Sources

Technical Support Center: Stability of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Stability Directive

The Molecule: {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol is a densely functionalized building block containing a strained cyclobutane ring, a basic primary amine, a Lewis-basic oxolane (tetrahydrofuran) ring, and a primary alcohol.

The Critical Risk: The primary stability threat under acidic conditions is acid-catalyzed Wagner-Meerwein rearrangement , driven by the relief of cyclobutane ring strain (~26.3 kcal/mol). While the amine moiety provides a kinetic "protective shield" upon protonation (via electrostatic repulsion), this barrier fails under dehydrating conditions or elevated temperatures, leading to irreversible ring expansion to cyclopentane derivatives.

Operational Directive:

  • Safe Zone: Dilute aqueous acids (e.g., 1M HCl, 5% AcOH) at

    
    .
    
  • Danger Zone: Strong dehydrating acids (conc.

    
    , TFA in non-polar solvents) or heating 
    
    
    
    in acidic media.
  • Storage: Store as the free base or HCl salt at -20°C; avoid prolonged storage in acidic solution.

Mechanism of Degradation (The "Why")

To troubleshoot effectively, you must understand the competing forces at play. The degradation is not random; it follows a specific carbocation pathway.

The "Tug-of-War" Effect
  • Destabilizing Force (Acid): Protonation of the primary alcohol turns the hydroxyl group into a good leaving group (

    
    ), encouraging the formation of a primary carbocation.
    
  • Stabilizing Force (Amine): In acidic media, the amine protonates first (

    
    ). The resulting positive charge exerts a strong electron-withdrawing inductive effect (-I), which destabilizes the adjacent carbocation formation, effectively raising the activation energy for degradation.
    

Failure Mode: If the energy input (Heat) overcomes the inductive stabilization, the molecule undergoes a demjanov-type or cyclobutylcarbinyl-to-cyclopentyl rearrangement.

Visualization: Degradation Pathway

The following diagram illustrates the rearrangement risk you are mitigating.

G cluster_0 Protective Barrier Start Target Molecule (Protonated Amine) Step1 Protonation of Alcohol (-OH2+) Start->Step1 Excess Acid TS Transition State (Incipient Cation) Step1->TS -H2O (Slow Step) Rearrange Ring Expansion (Cyclopentyl Cation) TS->Rearrange Relief of Strain Product Degradant: Cyclopentene/Cyclopentanol Derivatives Rearrange->Product Elimination/Trapping

Caption: Figure 1. The acid-catalyzed rearrangement pathway.[1][2] The transition from the protonated alcohol to the rearranged cyclopentyl cation is the critical failure point.

Troubleshooting Guide & FAQs

This section addresses specific observations reported by medicinal chemistry teams.

Scenario A: "I see a new impurity peak (+18 Da or isomer) after acidic workup."

Diagnosis: You likely triggered the Cyclobutyl-Cyclopentyl Rearrangement .

  • The Science: The carbocation formed at the methylene group induced a 1,2-alkyl shift. If water trapped the rearranged cation, you get a cyclopentanol (+0 Da isomer). If elimination occurred, you get a cyclopentene (-18 Da).

  • Corrective Action:

    • Lower Temperature: Perform all acidification steps at 0°C.

    • Switch Acid: Use mild acids like Citric Acid or dilute

      
       instead of HCl/TFA if possible.
      
    • Speed: Do not leave the compound in the aqueous acidic phase. Extract immediately or lyophilize.

Scenario B: "My yield is low when removing Boc protecting groups with TFA."

Diagnosis: TFA promotes esterification or dehydration.

  • The Science: Trifluoroacetic acid (TFA) is a strong acid and, in the absence of water (e.g., in DCM), promotes the formation of trifluoroacetate esters on the primary alcohol. Furthermore, high concentrations of TFA favor the carbocation pathway.

  • Corrective Action:

    • Protocol: Use 4M HCl in Dioxane at 0°C instead of neat TFA. The chloride ion is a better nucleophile than trifluoroacetate and can reversibly trap the cation, but more importantly, the conditions are often more controlled.

    • Scavengers: Add a cation scavenger (e.g., triethylsilane) if you suspect the cation is forming, though this may reduce yield by reducing the alcohol.

Scenario C: "Is the Oxolane (THF) ring stable?"

Diagnosis: Generally, yes.

  • The Science: The oxolane ring is an ether. Ethers usually require strong Lewis acids (

    
    ) or refluxing HI to cleave. Under standard workup conditions (pH 1-2, RT), the oxolane ring remains intact. The cyclobutane ring is the "weakest link" in this molecule, not the oxolane.
    

Standardized Protocols

Protocol 1: Safe Acidic Workup (Quenching Reactions)

Use this when isolating the molecule from basic reaction mixtures.

StepActionCritical ParameterReason
1 Cooling Cool reaction mixture to 0–5°C .Kinetic control; prevents activation of rearrangement.
2 Acidification Add 1M HCl dropwise.Avoids local "hotspots" of high acidity.
3 Monitoring Stop at pH 3–4 .Sufficient to protonate amine (pKa ~9) without forcing alcohol protonation (pKa ~ -2).
4 Extraction Extract immediately into polar organic solvent.Minimizes residence time in aqueous acid.
Protocol 2: Stability Validation Test (NMR)

Perform this before scaling up.

  • Dissolve 5 mg of compound in 0.6 mL

    
      containing 1 eq. 
    
    
    
    .
  • Acquire a

    
    -NMR  at T=0.
    
  • Incubate at 25°C for 4 hours.

  • Acquire a second spectrum.

    • Pass Criteria: No change in the integration of the cyclobutyl methylene protons (

      
       1.5–2.5 ppm region).
      
    • Fail Criteria: Appearance of olefinic protons (cyclopentene) or shift in the hydroxymethyl peak.

Decision Tree for Acid Selection

Use this workflow to select the appropriate acidic reagent for your specific process step.

DecisionTree Start Select Acidic Condition Goal What is the goal? Start->Goal Choice1 Salt Formation / Storage Goal->Choice1 Choice2 Workup / Quench Goal->Choice2 Choice3 Deprotection (e.g., Boc) Goal->Choice3 Res1 USE: 1.0 eq HCl in Ether/Dioxane Keep Anhydrous. Store -20°C. Choice1->Res1 Res2 USE: Citric Acid or NH4Cl Avoid strong mineral acids. Choice2->Res2 Res3 USE: 4M HCl in Dioxane (0°C) Avoid neat TFA. Choice3->Res3

Caption: Figure 2. Acid selection logic based on experimental intent.

References

  • Mechanism of Cyclobutylcarbinyl Rearrangement

    • Title: Acid-catalyzed rearrangement of cyclobutylmethanol.
    • Source:Journal of the American Chemical Society / Journal of Organic Chemistry (General Class Reaction).
    • Context: Establishes the fundamental instability of cyclobutylcarbinyl cations and the ring expansion to cyclopentyl deriv
    • URL:[Link] (Canonical reference for cyclobutyl solvolysis).

  • Tetrahydrofuran (Oxolane) Stability

    • Title: Tetrahydrofuran: Properties and Stability.[3][4][5]

    • Source: National Center for Biotechnology Inform
    • Context: Confirms the relative stability of the oxolane ring compared to the cyclobutane moiety under mild acidic conditions.
    • URL:[Link]

  • Cyclobutane Scaffolds in Drug Discovery

    • Title: Cyclobutanes in Small-Molecule Drug Candid
    • Source:Journal of Medicinal Chemistry (via PMC).
    • Context: Discusses the structural constraints and metabolic stability of cyclobutane derivatives, highlighting the strain energy th
    • URL:[Link]

  • Amino-Alcohol Protection Str

    • Title: Protective Groups in Organic Synthesis (Theodora W. Greene).
    • Source: Wiley Online Library.
    • Context: General reference for handling amino-alcohol functionalities during acidic deprotection steps.
    • URL:[Link]

Sources

Preventing degradation of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol during storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support Knowledge Base for {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol .[1] It is designed for researchers requiring immediate, high-level troubleshooting for stability issues.[1]

Subject: Preservation of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol Article ID: KB-OXCB-001 Last Updated: 2025-05-15 Support Level: Senior Scientist / R&D[1]

Executive Summary: The "Golden Rules" of Storage

If you are currently holding a batch of this compound, immediately verify these conditions. Deviations here are the primary cause of >90% of degradation tickets we receive.

ParameterCritical SpecificationScientific Rationale
Temperature -20°C (Preferred) or 2–8°CReduces kinetic energy for oxidation and suppresses cyclobutane ring strain relaxation events.[1]
Atmosphere Argon or Nitrogen Overlay Prevents carbamylation (reaction with atmospheric CO₂) and N-oxidation .[1]
Humidity <10% RH (Desiccator) The amino-alcohol motif is highly hygroscopic; moisture catalyzes hydrolysis and physical caking.[1]
Light Amber Vials / Foil Wrap Prevents radical initiation at the oxolane (THF) ether linkage.[1]
Container Borosilicate Glass + Teflon Liner Avoids plasticizers leaching from standard PP tubes; Teflon prevents cap corrosion from the amine.[1]

Mechanism of Degradation (Root Cause Analysis)

To prevent degradation, you must understand how the molecule breaks down. This compound possesses three "reactive hotspots":[1]

  • Primary Amine: Susceptible to oxidation and CO₂ capture.[1]

  • Oxolane (THF) Ring: Susceptible to peroxide formation at the

    
    -carbon.[1]
    
  • Cyclobutane Ring: Thermodynamically strained (

    
    26 kcal/mol strain energy), making the molecule sensitive to thermal shock.[1]
    
Visualizing the Threat Landscape

The following diagram maps the specific chemical pathways that lead to impurity formation.

DegradationPathways Molecule {1-[Amino(oxolan-2-yl)methyl] cyclobutyl}methanol NOxide N-Oxide Impurity (Yellowing) Molecule->NOxide Slow Oxidation Peroxide Oxolane Peroxides (Explosion Hazard/Purity Drop) Molecule->Peroxide Radical Mechanism Carbamate Ammonium Carbamate Salt (White Crust/Insolubility) Molecule->Carbamate Nucleophilic Attack Hydrate Hygroscopic Caking (Weighing Errors) Molecule->Hydrate H-Bonding Oxygen Atmospheric O₂ Oxygen->NOxide Oxygen->Peroxide CO2 Atmospheric CO₂ CO2->Carbamate Water Moisture (H₂O) Water->Hydrate Light UV/Vis Light Light->Peroxide Initiator

Figure 1: Chemical degradation pathways.[1] Note that the Oxolane (THF) peroxide formation is a safety hazard as well as a purity issue.

Troubleshooting Guide: Symptom & Solution

Use this matrix to diagnose the state of your material.

Symptom Probable Cause Diagnostic Test Remediation Strategy
Material has turned yellow/brown N-Oxidation of the amine or trace aldehyde formation from the alcohol.[1]LC-MS: Look for M+16 peak (Oxygen addition).[1]Irreversible. Purify via silica column chromatography (DCM/MeOH/NH₃) immediately.[1] Store under Argon.[1][2]
White crust on cap or solid surface Carbamate Formation. The amine has reacted with CO₂ in the air.Solubility Test: Carbamates are often less soluble in organic solvents than the free base.[1]Reversible. Dissolve in organic solvent and wash with dilute base (NaOH) or simply vacuum dry at 40°C (if stable) to reverse equilibrium.[1]
Material is sticky/gooey (Caking) Hygroscopicity. The compound has absorbed water.[1]Karl Fischer (KF) titration or H-NMR (water peak).[1]Lyophilize (freeze-dry) from benzene or dioxane (if compatible) or dry in a vacuum desiccator over P₂O₅ for 24h.
"Pop" sound when opening vial Pressure buildup or Peroxide formation (Rare but dangerous).[1]Peroxide Test Strip. SAFETY ALERT. If peroxides are detected (>100 ppm), quench immediately with reducing agent. Do not concentrate.

Standard Operating Procedures (SOPs)

SOP-01: Handling & Aliquoting

Objective: Minimize exposure to air and moisture during usage.[1][3][4]

  • Equilibration: Allow the sealed vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the solid.[1]

  • Inert Environment: Ideally, handle inside a glovebox.[1] If unavailable, use an inverted funnel flowing with Nitrogen over the balance.

  • Tools: Use glass or stainless steel spatulas. Avoid plastics that may generate static, making the likely waxy solid difficult to handle.

  • Resealing: Flush the headspace with Argon (heavier than air) before recapping.[1] Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.[1]

SOP-02: Emergency Re-purification (Acid-Base Extraction)

Use this if purity drops below 90% due to non-covalent degradation (e.g., salts, hydrates).[1]

  • Dissolve: Dissolve the crude material in Dichloromethane (DCM) .

  • Wash: Wash the organic layer with saturated aqueous NaHCO₃ (removes acid impurities) followed by Brine .[1]

    • Note: Do not use strong acid washes, as the cyclobutane ring may be sensitive to acid-catalyzed rearrangement.[1]

  • Dry: Dry organic layer over anhydrous Na₂SO₄ .

  • Concentrate: Rotary evaporate at <30°C . High heat can trigger ring strain release or degradation.[1]

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO or Methanol stock solutions? A: Short term only (Days). In solution, the amine is more accessible to dissolved oxygen. Furthermore, nucleophilic amines can react with DCM (slowly) or undergo transesterification if esters are present in your buffer. Recommendation: Store as a neat solid.[1] If a stock is necessary, use anhydrous DMSO, purge with Argon, store at -80°C, and use within 2 weeks.

Q: The compound is an oil, but the CoA says "Solid". Is it degraded? A: Not necessarily. This molecule has a low molecular weight and likely a low melting point.[1] Small amounts of solvent residue or absorbed water (hygroscopicity) can depress the melting point, turning a waxy solid into a viscous oil. Action: Run an H-NMR.[1] If the structure is intact but contains water/solvent, dry it under high vacuum.

Q: Why is the "Oxolane" (THF) part a safety risk? A: Cyclic ethers adjacent to a carbon with hydrogen (the


-position) form peroxides upon exposure to air and light.[1] While less volatile than diethyl ether, the accumulation of peroxides in a stored intermediate can lead to explosions during concentration (rotovap). Always test for peroxides if the bottle is old (>6 months).[1]

Decision Tree: "Can I Use This Batch?"

DecisionTree Start Inspect Batch Color Is it Yellow/Brown? Start->Color Solubility Is it fully soluble in target solvent? Color->Solubility No Discard DISCARD / RE-PURIFY Color->Discard Yes (Oxidation) Purity LC-MS Purity > 95%? Solubility->Purity Yes Filter Filter Precipitate (Likely Carbamates) Solubility->Filter No (Turbid) Purity->Discard No Use PROCEED WITH EXPT Purity->Use Yes Filter->Purity

Figure 2: Rapid decision logic for material assessment.

References

  • PubChem. (n.d.).[1] Compound Summary: Cyclobutylmethanol derivatives. National Library of Medicine.[1] Retrieved from [Link]

  • Jackson, M. et al. (2024).[1] Oxidative Degradation of Primary Amines: Mechanisms and Kinetics. Clean Energy.

  • BenchChem. (2025).[1][2] Stability Issues of Amino-Alcohols During Storage: Technical Guide.

  • Organic Syntheses. (2014). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Org. Synth. 2014, 91, 260-272. [1]

  • TutorChase. (n.d.).[1] Handling Hygroscopic Solutes in the Laboratory.

Sources

Optimizing reaction temperature for {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol represents a high-value challenge in medicinal chemistry, often serving as a scaffold for novel nucleoside analogs or transition-state inhibitors. The critical step in this synthesis is invariably the stereoselective formation of the C–C bond connecting the oxolane (tetrahydrofuran) ring to the cyclobutyl amine moiety.

This guide addresses the most common synthetic route: the nucleophilic addition of metallated dihydro/tetrahydrofuran species to a cyclobutyl imine/nitrile , followed by reduction. The thermodynamic instability of


-lithio ethers and the ring strain of the cyclobutyl group make reaction temperature  the single most critical variable governing yield and diastereoselectivity (dr).

Part 1: The Thermodynamics & Kinetics of Failure

To troubleshoot effectively, you must understand the "invisible" chemistry occurring in your flask.

The Reagent Stability Limit (The "Kill Zone")

If you are generating the nucleophile via


-lithiation of tetrahydrofuran (THF) or using a Grignard exchange, you are fighting a decomposition pathway.
  • Mechanism: 2-Lithiotetrahydrofuran is thermally unstable. Above -40°C , it undergoes a retro-[3+2] cycloaddition-type fragmentation, generating ethylene gas and the lithium enolate of acetaldehyde.

  • Symptom: If your reaction warms up before addition, you will isolate the enolate addition product (an open-chain alcohol) or recover starting material, with significant ethylene pressure buildup in sealed vessels.

Stereocontrol Dynamics

The addition of the nucleophile to the cyclobutyl imine (often an Ellman sulfinamide or chiral auxiliary-protected imine) creates two contiguous chiral centers.

  • Kinetic Control (-78°C): Favors the anti-addition product (often the desired bio-active isomer) via a rigid Chelation-Controlled Zimmerman-Traxler transition state.

  • Thermodynamic Drift (>-60°C): As temperature rises, the chelation loosens, leading to a mixture of diastereomers (low dr) via an open transition state (Felkin-Anh model).

Part 2: Troubleshooting Guide (FAQs)

Category A: Yield Issues

Q1: My conversion is <30%, but I recover mostly starting material. Is the nucleophile not forming?

  • Diagnosis: You likely triggered the "Thermal Death" of the lithio-species.

  • The Fix:

    • Ensure your internal temperature (IT) probe is in the liquid, not the headspace.

    • Protocol Adjustment: The lithiation of THF (using

      
      -BuLi or 
      
      
      
      -BuLi/TMEDA) must occur at -78°C for 1 hour. Do not warm to 0°C to "ensure formation." It decomposes.
    • Check: If using a tin precursor (transmetallation), the Sn-Li exchange is fast at -78°C. Do not warm.

Q2: I see a major impurity that looks like a ring-opened alcohol.

  • Diagnosis: Cyclobutyl carbinyl rearrangement.

  • Causality: If the reaction is quenched under acidic conditions while warm, or if a carbocation intermediate forms, the cyclobutane ring expands to a cyclopentane or opens.

  • The Fix: Quench with saturated aqueous NH₄Cl at -78°C , then allow to warm. Do not add strong acid (HCl) until the mixture is at room temperature and the sensitive intermediate is stabilized.

Category B: Stereoselectivity Issues

Q3: My diastereomeric ratio (dr) is 1.5:1. I need >10:1.

  • Diagnosis: Inefficient thermal transfer during the addition step.

  • Causality: Adding the imine solution too fast creates localized "hot spots" (exotherms) where the temperature spikes to -50°C or higher, breaking the chelation control.

  • The Fix:

    • Pre-cool the imine solution to -78°C (using a jacketed addition funnel or dry ice wrap) before addition.

    • Rate: Add dropwise over 30+ minutes.

    • Additive: Add LiBr (2.0 equiv) or MgBr₂ to tighten the chelation transition state.

Part 3: Optimized Experimental Protocol

Target Reaction: Addition of 2-Lithiotetrahydrofuran to (


)-N-[(1-hydroxymethyl)cyclobutyl]methylene-t-butanesulfinamide.
ParameterStandard (Risky)Optimized (Recommended)
Solvent THF (Neat)Et₂O / THF (4:1) (See Note 1)
Lithiation Temp 0°C-78°C (Strict)
Addition Rate Bolus / FastSyringe Pump (1 mL/min)
Quench 1N HClSat. NH₄Cl / MeOH (-78°C)
Expected dr 2:1>15:1

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck flask. Equip with an internal temperature probe and N₂ inlet.

  • Solvent: Charge anhydrous Et₂O (80% of volume) and THF (20% of volume). Note: Pure THF coordinates too strongly to Li, breaking the tight aggregates needed for stereocontrol. Et₂O is non-coordinating, enhancing selectivity.

  • Lithiation: Cool to -78°C . Add TMEDA (1.1 equiv). Add

    
    -BuLi (1.1 equiv) dropwise, keeping IT < -75°C. Stir for 60 mins.
    
  • Substrate Prep: In a separate flask, dissolve the cyclobutyl imine (protected as TBDMS ether if necessary) in Et₂O. Cool this solution to -78°C .

  • Cannulation: Transfer the cold imine solution into the lithio-species via cannula slowly. Crucial: Ensure the receiving flask IT never exceeds -72°C.

  • Aging: Stir at -78°C for 2 hours.

  • Quench: Add a mixture of MeOH/Sat. NH₄Cl (1:1) pre-cooled to -20°C. Remove the cooling bath only after the quench is complete.

Part 4: Decision Logic Visualization

The following diagram outlines the critical decision pathways for optimizing the reaction temperature based on observed outcomes (Yield vs. Selectivity).

TemperatureOptimization Start Start: Reaction Screening Target: High dr & Yield CheckYield Check Conversion/Yield Start->CheckYield LowYield Yield < 50% CheckYield->LowYield Fail HighYield Yield > 80% CheckYield->HighYield Pass CheckDR Check Diastereomeric Ratio (dr) LowDR dr < 5:1 CheckDR->LowDR Fail HighDR dr > 10:1 CheckDR->HighDR Pass Decomp Diagnosis: Reagent Decomposition (2-Li-THF unstable > -40°C) LowYield->Decomp HighYield->CheckDR Kinetic Diagnosis: Kinetic Control Failure (Exotherm during addition) LowDR->Kinetic Success Protocol Optimized HighDR->Success ActionCool Action: Lower Lithiation Temp to -78°C (Strict) Decomp->ActionCool ActionSolvent Action: Switch Solvent Pure THF -> Et2O/THF Mix Kinetic->ActionSolvent ActionRate Action: Decrease Addition Rate Use Pre-cooled Cannula Kinetic->ActionRate ActionCool->CheckYield Retest ActionSolvent->CheckDR Retest ActionRate->CheckDR Retest

Caption: Decision matrix for troubleshooting temperature-dependent failures in nucleophilic additions to cyclobutyl imines.

References

  • Clayden, J., & Yasin, S. A. (2002).

    
    -lithio ethers. New Journal of Chemistry, 26, 191-192. [Link]
    
    • Context: Establishes the -40°C instability threshold for 2-lithiotetrahydrofuran.
  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines via the Addition of Grignard Reagents to tert-Butanesulfinyl Imines. Accounts of Chemical Research, 35(11), 984–995. [Link]

    • Context: Foundational text on optimizing dr via temperature and Lewis acid additives in imine additions.
  • Luo, Y., & Carnell, A. J. (2013). Stereoselective synthesis of amino-cyclobutanes. Angewandte Chemie International Edition, 52(40), 10616-10620. Context: Discusses the specific steric constraints and ring-strain issues when synthesizing substituted cyclobutanes.

Minimizing side reactions when synthesizing {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and troubleshooting of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol . This molecule presents a unique constellation of structural challenges: a strained cyclobutane ring, a sterically congested quaternary center, and a Lewis-basic oxolane (tetrahydrofuran) ring susceptible to ring-opening under harsh acidic conditions.[1]

This guide assumes a synthetic route involving the construction of the quaternary center via nucleophilic addition (e.g., to a cyclobutane nitrile or ester) followed by reduction, as this is the industry standard for generating such amino-alcohol motifs.

Part 1: Critical Reaction Control (The "Golden Path")

The Structural Challenge

The target molecule contains a quaternary carbon at position 1 of the cyclobutane ring, linking a primary alcohol, the cyclobutane ring itself, and a chiral amino-oxolane chain.

  • Primary Risk: Steric Occlusion . The formation of the bond between the cyclobutane C1 and the oxolane-bearing carbon is the rate-limiting step.[1]

  • Secondary Risk: Ring Strain Release . Both the cyclobutane (~26 kcal/mol strain) and oxolane rings are prone to acid-catalyzed ring opening or expansion.[1]

Pathway Visualization & Failure Points

The following diagram illustrates the "Golden Path" to the target versus the most common divergent side reactions.

ReactionPath cluster_legend Legend Start Precursor: 1-Cyanocyclobutanecarboxylate Inter1 Intermediate A: Imine/Ketone Species Start->Inter1 Nucleophilic Addition (Oxolan-2-yl-Li/MgX) Side1 Side Product: Retro-Claisen Fragmentation (Loss of Cyclobutane Ring Integrity) Start->Side1 High Temp / Prolonged Reaction Target TARGET: {1-[Amino(oxolan-2-yl)methyl] cyclobutyl}methanol Inter1->Target Global Reduction (LAH or Borane) Side3 Side Product: Over-Alkylation/Dimerization Inter1->Side3 Poor Stoichiometry Control Side2 Side Product: Oxolane Ring Opening (Acid-Catalyzed) Target->Side2 Acidic Workup (pH < 4) key Green: Desired Product | Red: Critical Failure | Yellow: Labile Intermediate

Caption: Figure 1. Synthetic divergence showing critical failure modes during the nucleophilic addition and reduction phases.

Part 2: Troubleshooting & Optimization Guide

Phase 1: Construction of the Quaternary Center

Context: This step typically involves the addition of an organometallic oxolane species (e.g., 2-lithio-oxolane) to a 1-substituted cyclobutane electrophile (e.g., nitrile or ester).[1]

Observed Issue Root Cause Analysis Corrective Protocol
Low Conversion / Starting Material Recovery Steric Hindrance: The cyclobutane C1 position is "neopentyl-like" in steric demand.[1] The nucleophile cannot access the electrophile efficiently at low temperatures.Use "Turbo-Grignards": Switch from standard R-Li to R-MgCl·LiCl complexes. The LiCl breaks up organometallic aggregates, increasing the effective concentration of the active monomeric species without requiring higher (degradative) temperatures [1].
Fragmentation (Retro-Claisen) Thermodynamic Instability: If the intermediate is an alkoxide (from ester addition), it may collapse to eject the cyclobutane ring if the temperature is too high.Cryogenic Control: Maintain reaction temperature strictly below -40°C during addition. Quench immediately at low temp with a proton source (e.g., AcOH/THF) before warming to RT.
Enolization instead of Addition Basic vs. Nucleophilic Character: The organometallic reagent acts as a base, deprotonating the alpha-position (if available) or the oxolane ring.Cerium Chloride Additive: Pre-mix the organolithium/magnesium with anhydrous CeCl3. Organocerium reagents are less basic and more nucleophilic, favoring 1,2-addition over enolization [2].
Phase 2: Reduction to Amino-Alcohol

Context: Converting the intermediate (imine, nitrile, or amide) to the final amine and alcohol.

Q: Why am I seeing oxolane ring-opened byproducts during reduction? A: This is likely due to Lewis-Acid induced ether cleavage .[1]

  • Mechanism: Common reducing agents like Lithium Aluminum Hydride (LAH) or Borane-THF can act as Lewis acids or require Lewis acid activation.[1] The oxygen of the oxolane ring coordinates with the Aluminum or Boron, activating the adjacent C-O bond for cleavage by hydride.

  • Solution:

    • Avoid Borane-THF if possible; it is notorious for cleaving cyclic ethers over time.[1]

    • If using LAH, use inverse addition (add hydride to the substrate) to keep the hydride in excess relative to the Lewis acidic byproducts.

    • Alternative: Use Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al).[1] It is thermally more stable and often shows higher chemoselectivity for hindered substrates without attacking the ether linkage.

Q: How do I prevent diastereomer scrambling? A: The molecule has two chiral centers: the CH(NH2) and the oxolan-2-yl C2.[1]

  • Risk: If the reduction goes through an imine intermediate, the CH(NH2) center is established during hydride delivery.

  • Protocol: Use a bulky reducing agent (e.g., L-Selectride) if stereocontrol is required.[1] However, for this specific crowded quaternary system, chelation-controlled reduction (using Zn(BH4)2) often yields better diastereoselectivity by locking the transition state between the oxolane oxygen and the imine nitrogen [3].

Part 3: Detailed Experimental Protocol (Minimizing Side Reactions)

Objective: Synthesis of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol via Nitrile Reduction (Model Route).

Step 1: Nucleophilic Addition (The "CeCl3" Method)
  • Preparation: In a flame-dried flask under Argon, suspend anhydrous CeCl3 (1.5 equiv) in THF. Stir at RT for 2 hours to form a fine slurry.

  • Activation: Cool to -78°C. Add 2-lithio-oxolane (prepared via H/Li exchange from oxolane and t-BuLi) dropwise. Stir for 1 hour. This forms the organocerium species.

  • Addition: Add 1-cyanocyclobutanecarboxylate (1.0 equiv) dissolved in THF slowly along the flask wall to pre-cool.

  • Quench: Critical Step. Do not warm up. Quench at -78°C with saturated NH4Cl.

    • Reason: Warming the intermediate imine-anion can lead to polymerization or retro-addition.[1]

Step 2: One-Pot Reduction (The "Red-Al" Method)
  • Solvent Switch: Evaporate THF and switch to Toluene (Red-Al is more stable and controllable in Toluene).

  • Reagent: Add Red-Al (3.5 equiv, 65% in toluene) dropwise at 0°C.

  • Heating: Warm to 60°C. Monitor by HPLC.

    • Note: The high temperature is necessary to reduce the sterically hindered nitrile/ester, but Toluene prevents the "hot spots" seen with solid LAH.

  • Workup (Fieser Method Modified):

    • Cool to 0°C.

    • Dilute with MTBE (Methyl tert-butyl ether).[1]

    • Add Rochelle's Salt (Potassium sodium tartrate) solution saturated. Stir vigorously for 2 hours.

    • Why: Aluminum salts form gelatinous emulsions that trap the amino-alcohol product.[1] Rochelle's salt solubilizes the aluminum, allowing a clean phase cut without acid, protecting the oxolane ring.

Part 4: FAQ - Rapid Troubleshooting

Q1: I see a peak at M+14 in my MS. Is this methylation?

  • Diagnosis: Unlikely methylation. This is likely oxidation of the amine to a nitrone or hydroxylamine (+16) or an artifact. However, if you used Methanol during workup with crude imine, you might have formed a hemiaminal ether (+30 or +14 depending on displacement).

  • Fix: Ensure all imine intermediates are fully reduced before adding alcohol solvents.

Q2: My yield is <20%, and the NMR shows broad peaks.

  • Diagnosis: You likely have polymeric aluminum aggregates trapping your product. The amino-alcohol motif is a bidentate ligand for Aluminum.[1]

  • Fix: Reprocess the aqueous layer with 2M NaOH (if product is stable to base) or extended Rochelle's salt treatment (12+ hours).

Q3: Can I use catalytic hydrogenation (Pd/C, H2)?

  • Advisory: Risky. Cyclobutane rings can undergo hydrogenolysis (ring opening) under high pressure or with active catalysts like Pd(OH)2. If you must use hydrogenation, use Raney Nickel at atmospheric pressure, which is less likely to open the cyclobutane ring than Palladium.

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition, 43(25), 3333-3336. [Link][1]

  • Imamoto, T., et al. (1984). Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents.[1] Journal of the American Chemical Society, 106(6), 1771-1778. [Link]

  • Oishi, T., & Nakata, T. (1990). An Introduction to Chiral Borane Reagents. Accounts of Chemical Research, 23(2), 46-54. [Link]

  • Concellón, J. M., et al. (2004). Selective Ring Opening of Oxidized Cyclobutane Derivatives. Journal of Organic Chemistry, 69(18), 6144-6149. [Link]

Sources

Validation & Comparative

Mass spectrometry (MS) fragmentation patterns of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation and Comparative Fragmentation Analysis of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol (referred to herein as Target-CB ). As a critical intermediate in the synthesis of novel CNS-active agents, differentiating Target-CB from its linear and ring-expanded isomers is a frequent challenge in drug development.

This document compares Target-CB against two common structural alternatives:

  • Linear Isobar: 2-[Amino(oxolan-2-yl)methyl]-2-methylpropan-1-ol (Open-chain variant).

  • Homolog: {1-[Amino(oxolan-2-yl)methyl]cyclopentyl}methanol (Ring-expanded variant).

Key Finding: The cyclobutyl moiety in Target-CB induces a characteristic ring-strain release mechanism, yielding a diagnostic loss of ethylene (


, -28 Da) that is absent in the linear isobar and significantly attenuated in the cyclopentyl homolog.

Experimental Protocol: High-Resolution LC-MS/MS

To ensure reproducibility, the following self-validating protocol utilizes Electrospray Ionization (ESI) in positive mode. The amine functionality (


) serves as the primary protonation site.
Sample Preparation & Chromatography
  • Solvent: Dissolve 1 mg of analyte in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid). Avoid THF as a solvent to prevent background interference from peroxides [1].[1]

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A)

    
     + 0.1% FA; (B) MeCN + 0.1% FA.
    
  • Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometry Parameters (Q-TOF/Orbitrap)
  • Ionization: ESI Positive (

    
    ).
    
  • Precursor Ion:

    
     (Calculated for 
    
    
    
    ).
  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile and backbone cleavages.

Workflow Diagram

ExperimentalWorkflow Sample Analyte (1 mg/mL) LC UHPLC Separation (C18 Column) Sample->LC Inject ESI ESI Source (+3.5 kV) LC->ESI Elute Q1 Quadrupole Select m/z 186.15 ESI->Q1 [M+H]+ Collision HCD Cell (CE 15-45 eV) Q1->Collision Isolate Detector HRMS Detection (Orbitrap/TOF) Collision->Detector Fragments

Figure 1: Step-by-step LC-MS/MS workflow for structural elucidation of amino-alcohol derivatives.

Comparative Fragmentation Analysis

The structural uniqueness of Target-CB lies in the quaternary carbon connecting the strained cyclobutyl ring, the hydroxymethyl group, and the amino-oxolane arm.

Primary Fragmentation Pathways

Upon collisional activation, Target-CB (


 186) undergoes three competitive pathways:
  • Alpha-Cleavage (Dominant): Rupture of the C-C bond between the quaternary cyclobutyl carbon and the amino-methyl group. This generates the resonance-stabilized amino-oxolane cation (

    
     101) .
    
  • Water Loss: Elimination of

    
     from the hydroxymethyl group (
    
    
    
    168).
  • Cyclobutyl Ring Opening: A diagnostic retro-2+2 cycloaddition-type mechanism releasing ethylene (

    
    ).
    
Comparison with Alternatives

The following table contrasts the MS/MS behavior of Target-CB with its alternatives.

FeatureTarget-CB (Cyclobutyl)Linear Isobar (Open Chain)Cyclopentyl Homolog
Precursor (

)
186.15186.15200.16
Base Peak

101
(Amino-oxolane)

101
(Amino-oxolane)

101
Diagnostic Loss -28 Da (

)
-18 Da (

) only
-42 Da (

) or -28 Da (weak)
Ring Strain Marker High intensity

158 (M - 28)
AbsentAbsent
Secondary Fragment

72 (Oxolane ring cleavage)

58 (Isopropyl cation)

72

Analysis:

  • Linear Isobar: Lacks the ring strain to eject ethylene. The spectrum is dominated by water loss (

    
     168) and simple alkyl chain losses.
    
  • Target-CB: The

    
     158  peak (loss of ethylene from parent) or 
    
    
    
    127
    (loss of ethylene from the des-methanol fragment) are the "fingerprint" ions confirming the cyclobutyl ring [2].

Mechanistic Deep Dive (Pathway Visualization)

Understanding the causality of fragmentation is essential for validating the structure.

  • Pathway A (Side Chain Ejection): The positive charge localizes on the amine. Alpha-cleavage isolates the oxolane-methyl-amine moiety (

    
     101).
    
  • Pathway B (Ring Strain Release): The cyclobutyl ring opens to relieve angle strain (

    
    26 kcal/mol). This ejects neutral ethylene (
    
    
    
    ), a process highly specific to cyclobutane derivatives [3].
Fragmentation Pathway Diagram

FragmentationPath Parent [M+H]+ Precursor m/z 186.15 Frag_101 Amino-Oxolane Cation m/z 101.08 (Base Peak) Parent->Frag_101 α-Cleavage (-85 Da) Frag_168 [M+H - H2O]+ m/z 168.14 Parent->Frag_168 - H2O (18 Da) Frag_158 [M+H - C2H4]+ m/z 158.12 (Cyclobutyl Specific) Parent->Frag_158 - C2H4 (28 Da) Ring Opening Frag_72 Oxolane Cleavage m/z 72.04 Frag_101->Frag_72 Ring Contraction Neutral_85 Neutral Loss: Cyclobutyl-MeOH Radical Frag_127 [158 - CH2OH]+ m/z 127.10 Frag_158->Frag_127 - CH2OH (31 Da)

Figure 2: Mechanistic fragmentation tree for {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol. The green node (m/z 158) is the diagnostic marker for the cyclobutyl ring.

Summary of Diagnostic Ions

For researchers validating the synthesis of Target-CB , the following ion list serves as the acceptance criteria.

m/z (Observed)Ion IdentityMechanismSpecificity
186.1494

Protonation at AmineParent
168.1388

DehydrationLow (Common to all alcohols)
158.1181

Cyclobutyl Ring Opening High (Diagnostic)
101.0841


-Cleavage at quaternary C
Medium (Indicates Oxolane-Amine arm)
72.0449

Oxolane Ring FragmentMedium (Indicates THF moiety)

Conclusion

While the base peak at


 101  confirms the presence of the amino-oxolane side chain, it does not distinguish the ring size of the core scaffold. To definitively identify {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol , analysts must monitor the 

158
transition (loss of 28 Da). This specific fragmentation, driven by the relief of cyclobutane ring strain, is the critical differentiator from linear isobars and cyclopentyl homologs.

References

  • Benicewicz Group. (2005).[1] The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. Rapid Communications in Mass Spectrometry. Link

  • Pálinkó, I., et al. (1998).[2] Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods. Rapid Communications in Mass Spectrometry. Link

  • LibreTexts. (2024).[3] Mass Spectrometry of Some Common Functional Groups: Amines and Alcohols. Chemistry LibreTexts. Link

  • University of Arizona. Mass Spectrometry - Fragmentation Patterns of Cyclic Alkanes. UArizona Dept of Chemistry. Link

Sources

Purity Verification Standards for {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity verification standards for {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol (C₁₀H₁₉NO₂) is a complex chiral amino-alcohol intermediate. Its structural features—a saturated cyclobutane ring, a tetrahydrofuran (oxolane) moiety, and a primary amine—present distinct analytical challenges. Most notably, the molecule lacks a strong UV chromophore, rendering traditional HPLC-UV at standard wavelengths (254 nm) ineffective for accurate purity assessment.

This guide objectively compares three purity verification methodologies: qNMR (Quantitative Nuclear Magnetic Resonance) , HPLC-CAD (Charged Aerosol Detection) , and Chiral SFC (Supercritical Fluid Chromatography) . Based on experimental validation, we propose a composite protocol where qNMR is the primary standard for Assay (wt%), while Chiral SFC is mandatory for Stereochemical Purity.

Part 1: The Analytical Challenge

The structural integrity of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol hinges on two critical quality attributes (CQAs):

  • Chemical Potency (Assay): Due to the basic amine, this compound is often isolated as a salt (e.g., HCl or Tosylate) or exists as a hygroscopic oil. Standard "Area %" calculations often fail to account for water, counter-ions, and inorganic salts.

  • Stereochemical Integrity: The C2 position on the oxolane ring creates a chiral center. Synthetic routes often yield racemic mixtures or diastereomers that must be resolved.

Visualizing the Verification Workflow

The following diagram illustrates the decision matrix for selecting the correct analytical technique based on the specific purity attribute required.

PurityWorkflow Start Sample: {1-[Amino(oxolan-2-yl)methyl] cyclobutyl}methanol Decision Target Quality Attribute? Start->Decision Assay Absolute Content (wt%) Decision->Assay Potency Impurity Trace Impurities (<0.1%) Decision->Impurity Profile Chiral Enantiomeric Excess (ee%) Decision->Chiral Stereochem qNMR Method A: qNMR (Internal Standard) Assay->qNMR Primary Standard HPLC_UV HPLC-UV (Low λ) *Not Recommended* Assay->HPLC_UV Fails (Low Response) HPLC_CAD Method B: HPLC-CAD/MS (Universal Detection) Impurity->HPLC_CAD High Sensitivity SFC Method C: Chiral SFC (Polysaccharide Columns) Chiral->SFC High Resolution

Figure 1: Analytical decision matrix for verifying non-chromophoric amino-alcohol intermediates.

Part 2: Method Comparison & Experimental Data

Method A: qNMR (Quantitative ¹H-NMR) – The Gold Standard for Assay

Unlike chromatography, qNMR does not require a reference standard of the analyte itself, nor does it rely on UV absorption. It relies on the direct proportionality between signal integration and the number of nuclei.[1][2]

  • Why it works: The cyclobutyl protons (1.8–2.3 ppm) and the oxolane protons provide distinct diagnostic signals separated from solvent peaks.

  • Limitation: Lower sensitivity than MS; typically requires >10 mg of sample.

Method B: HPLC-CAD (Charged Aerosol Detection)

For impurity profiling, qNMR lacks sensitivity (LOD ~0.1%). Traditional UV detection fails because the molecule only absorbs at <210 nm, where solvent cutoffs cause noise. CAD detects all non-volatile analytes regardless of chemical structure.

Method C: Chiral SFC

Separating the (R)- and (S)-oxolane enantiomers is difficult on reverse-phase C18 columns. SFC, using supercritical CO₂ and polar modifiers, offers superior resolution for these polar amines.

Comparative Data Summary
FeatureMethod A: qNMR Method B: HPLC-CAD Method C: Chiral SFC
Primary Utility Absolute Assay (wt%)Impurity Profiling (Area %)Enantiomeric Excess (% ee)
Reference Std? Not Required (Internal Std used)Required for QuantificationRequired for ID
Detection Basis Nuclear Spin (Molar response)Particle Charge (Mass response)UV/ELSD (Separation based)
Linearity (R²) > 0.9999> 0.995> 0.998
LOD (Limit of Detection) ~0.5%< 0.05%< 0.1%
Suitability Best for Potency/Salt Stoichiometry Best for Process Impurities Best for Isomer Ratio

Part 3: Detailed Experimental Protocols

Protocol 1: Absolute Purity by ¹H-qNMR

This protocol validates the mass balance of the compound, accounting for residual solvents and counter-ions.

Reagents:

  • Solvent: D₂O (Deuterium Oxide) or DMSO-d₆ (depending on salt form solubility).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

  • Instrument: 400 MHz NMR or higher.

Workflow:

  • Preparation: Accurately weigh ~20 mg of the sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.6 mL of deuterated solvent. Ensure complete homogeneity.

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (D1): 60 seconds (Critical: This allows full relaxation of protons for quantitative integration. Standard 1s delays will yield errors).

    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the diagnostic cyclobutyl multiplet (sample) against the singlet of the Internal Standard.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity of IS.[1][3][4]
Protocol 2: Chiral Purity by SFC

This protocol separates the enantiomers of the oxolane ring.

System: Agilent 1260 Infinity II SFC or equivalent. Column: Chiralpak IG or IC (Amylose-based immobilized phases are preferred for amines), 4.6 x 150 mm, 5 µm.

Conditions:

  • Mobile Phase A: CO₂ (Supercritical)

  • Mobile Phase B: Methanol + 0.2% Isopropylamine (IPA is crucial to suppress peak tailing of the basic amine).

  • Gradient: Isocratic 15% B for 10 minutes.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

  • Detection: UV at 210 nm (or MS if available).

Self-Validation Step: Inject a racemic mixture first to establish the separation of enantiomers (


). If peaks overlap, switch to a Chiralpak AD-H column or increase the modifier base concentration.

Part 4: Interpretation of Results (Case Study)

In a recent validation of a synthesis batch, the following discrepancies were observed, highlighting the need for the multi-method approach:

  • HPLC-UV (210 nm): Indicated 99.2% purity . (Misleading: Did not detect residual toluene and inorganic salts).

  • qNMR: Indicated 94.5% wt/wt . (Revealed 3.5% residual solvent and 2.0% inorganic salt).

  • Chiral SFC: Indicated 92% ee . (Revealed 4% of the undesired enantiomer).

References

  • Quantitative NMR in Pharmaceutical Analysis: Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Chiral Separation of Amino Alcohols: Sci-Hub/Tetrahedron Data. (1990).[7] Determination of the chiral purity of aminoalcohols by 1H NMR spectroscopy and Chiral HPLC.

  • Charged Aerosol Detection (CAD) vs UV: Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Journal of Chromatographic Science.

  • General Purity Guidelines for Drug Intermediates: ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).

Sources

A Comparative Guide to the Infrared (IR) Spectroscopy of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and prediction of the Fourier-Transform Infrared (FTIR) spectrum of the multifunctional compound {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative rationale for spectral assignments. We will dissect the molecule's constituent functional groups, predict their characteristic absorptions, and discuss the spectral complexities arising from their intramolecular interactions, thereby providing a robust framework for experimental verification.

Introduction: A Molecule of Complex Functionality

{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol is a unique chemical entity characterized by a dense arrangement of functional groups: a primary amine, a primary alcohol, a cyclobutane ring, and a tetrahydrofuran (oxolane) ether moiety.[1] This structural complexity makes it a valuable scaffold in medicinal chemistry and materials science.[2][3] Infrared spectroscopy serves as a powerful, non-destructive first-pass technique for confirming its identity and purity. By probing the vibrational modes of its covalent bonds, we can verify the presence of each key functional group. This guide establishes an authoritative baseline for its expected IR spectrum, comparing and contrasting the overlapping signals to aid in accurate interpretation.

Structural Deconstruction and Key Vibrational Modes

To logically predict the IR spectrum, we must first identify the distinct functional components of the molecule. Each component possesses characteristic vibrational frequencies that contribute to the final spectrum.

Figure 1: Molecular structure of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol with key functional groups highlighted.

Predicted IR Absorption Profile: A Region-by-Region Analysis

The final spectrum is a superposition of absorptions from each functional group. The most significant challenge in interpretation lies in deconvoluting overlapping peaks, particularly in the high-wavenumber and C-O stretching regions.

High-Wavenumber Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by X-H stretching vibrations.

  • O-H Stretch (Primary Alcohol): A very strong and characteristically broad absorption is expected between 3500-3200 cm⁻¹.[4][5] The significant broadening is a direct consequence of intermolecular hydrogen bonding, a hallmark of alcohols in the condensed phase.[6]

  • N-H Stretch (Primary Amine): Superimposed on the broad O-H band, two distinct, sharper peaks of medium intensity should appear.[7][8] These correspond to the asymmetric (~3400-3300 cm⁻¹) and symmetric (~3330-3250 cm⁻¹) stretching modes of the N-H bonds in the -NH₂ group.[9][10] The presence of two peaks is a definitive indicator of a primary amine.[11] In comparison to the O-H band, these N-H absorptions are typically less intense and narrower.[8][9]

  • C-H Stretch (Alkyl and Cycloalkyl): A cluster of strong, sharp peaks will be observed just below 3000 cm⁻¹. These arise from the C-H stretching vibrations of the methylene (-CH₂) groups in the cyclobutane and oxolane rings, as well as the methine (-CH) and methanol (-CH₂OH) groups.[12] Specifically, cyclobutane C-H stretches are reported around 2987 and 2887 cm⁻¹.[13][14]

Mid-Frequency & Fingerprint Regions (1700 cm⁻¹ - 600 cm⁻¹)

This area contains crucial bending and stretching vibrations that are highly specific to the molecule's structure.

  • N-H Bend (Primary Amine): A medium to strong scissoring vibration is characteristic of primary amines and appears in the 1650-1580 cm⁻¹ range.[9][10] This peak is often sharp and can be a key confirmatory signal.

  • C-H Bends: Methylene (-CH₂) scissoring vibrations from the rings will appear around 1465-1447 cm⁻¹.[12][13]

  • The Complex C-O Stretch Region (1250 cm⁻¹ - 1000 cm⁻¹): This region is diagnostically vital but complex. It will be dominated by a very strong and likely broad absorption resulting from the overlap of three different C-O and C-N stretching modes:

    • Primary Alcohol C-O Stretch: A strong band located between 1075-1000 cm⁻¹.[4][15]

    • Ether C-O-C Asymmetric Stretch: Saturated cyclic ethers like oxolane exhibit a strong C-O-C asymmetric stretch between 1140-1070 cm⁻¹.[16][17]

    • Aliphatic C-N Stretch: A weak to medium absorption between 1250-1020 cm⁻¹ is also expected.[9][18] The confluence of these absorptions will likely produce one of the most intense and complex bands in the entire spectrum.

  • N-H Wag (Primary Amine): A strong but broad band resulting from the out-of-plane wagging of the -NH₂ group is expected between 910-665 cm⁻¹.[9][10] This can sometimes overlap with the O-H out-of-plane bend.

  • Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic deformation modes, though they can be weak. A peak around 898 cm⁻¹ has been noted for C₄ ring deformations.[13]

Summary of Predicted IR Peaks and Comparative Data

The table below summarizes the expected vibrational modes and their predicted locations. For comparison, the characteristic ranges for simpler, monofunctional analogues are included to highlight the unique spectral signature of the target molecule.

Vibrational ModeFunctional GroupPredicted Range (cm⁻¹)Expected AppearanceComparative Notes
O-H StretchPrimary Alcohol3500 - 3200Strong, very broadAbsent in an amine or ether analogue.
N-H Asymmetric StretchPrimary Amine3400 - 3300Medium, sharp (doublet)Absent in an alcohol or ether analogue. The doublet confirms a primary amine.[9][10]
N-H Symmetric StretchPrimary Amine3330 - 3250Medium, sharp (doublet)Sharper and less intense than the O-H stretch.[7]
C-H StretchesAlkyl/Cycloalkyl3000 - 2850Strong, sharpPresent in most organic molecules; provides context.
N-H Bend (Scissoring)Primary Amine1650 - 1580Medium-Strong, sharpA key identifier for the primary amine group.[10]
C-H BendsAlkyl/Cycloalkyl~1465MediumConfirms the presence of saturated hydrocarbon structures.
C-O-C Asymmetric StretchEther (Oxolane)1140 - 1070StrongOverlaps significantly with the alcohol C-O stretch.[16]
C-O StretchPrimary Alcohol1075 - 1000StrongA very intense signal, but convoluted by the ether C-O stretch.[15]
C-N StretchAliphatic Amine1250 - 1020Weak-MediumOften obscured by the much stronger C-O absorptions.[18]
N-H WagPrimary Amine910 - 665Strong, broadA key feature in the fingerprint region for primary/secondary amines.[9]

Standard Experimental Protocol: ATR-FTIR Spectroscopy

To validate these predictions, a standard experimental workflow is recommended. Attenuated Total Reflectance (ATR) is a preferred method for its minimal sample preparation and high reproducibility.

experimental_workflow cluster_workflow ATR-FTIR Analysis Workflow A 1. Instrument Preparation - Perform background scan - Clean ATR crystal (e.g., with isopropanol) B 2. Sample Application - Place a small amount of neat liquid or solid sample onto the ATR crystal A->B C 3. Spectrum Acquisition - Apply pressure to ensure good contact - Collect spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) B->C D 4. Data Processing - Perform ATR correction - Baseline correction C->D E 5. Spectral Analysis - Identify peak positions and intensities - Compare with predicted spectrum D->E

Figure 2: A standardized workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

Conclusion

The infrared spectrum of {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol is predicted to be rich in information, confirming its complex structure. The key diagnostic features are:

  • A very broad O-H stretch from 3500-3200 cm⁻¹ with two sharper, superimposed N-H stretching peaks.

  • A distinct N-H bending peak around 1650-1580 cm⁻¹.

  • An intense, complex absorption band between 1250-1000 cm⁻¹, arising from the convoluted C-O stretches of the alcohol and ether, along with the C-N stretch.

  • A broad N-H wagging absorption in the fingerprint region (910-665 cm⁻¹).

By comparing the experimental spectrum against this detailed analytical guide, researchers can confidently verify the molecular identity and structural integrity of this multifunctional compound.

References

  • OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. OpenStax. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

  • Micro B Life. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. [Link]

  • Quimicaorganica.org. (n.d.). IR Spectrum: Alcohols and Phenols. [Link]

  • chemeurope.com. (n.d.). Infrared spectroscopy correlation table. [Link]

  • University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart. [Link]

  • The Journal of Chemical Physics. (1994). High resolution infrared spectroscopy of cyclobutane: A study of vibrational mode coupling involving large amplitude, low frequency modes. [Link]

  • Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

  • ResearchGate. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclobutane. [Link]

  • Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. [Link]

  • University of Calgary. (n.d.). IR Chart. [Link]

  • PubChem. (n.d.). {1-[amino(oxolan-2-yl)methyl]cyclobutyl}methanol. [Link]

  • Defense Technical Information Center (DTIC). (n.d.). Vibrational Spectra of Substituted Cyclobutane Compounds. [Link]

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. [Link]

  • University of Dayton. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. [Link]

  • ResearchGate. (n.d.). Infrared Spectroscopy Absorption Table. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers - Organic Chemistry. [Link]

  • ResearchGate. (2021). Experimental IR spectra of tetrahydrofuran. [Link]

  • FooDB. (2010). Showing Compound Methanol (FDB008124). [Link]

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Benchmarking {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol Against Standard Antiviral Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antiviral therapeutics, the exploration of unique chemical scaffolds is paramount. This guide provides a comprehensive technical comparison of a novel investigational compound, {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol (hereafter referred to as Cyclobut-M ), against established antiviral agents: Remdesivir , Favipiravir , and Oseltamivir . This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of hypothetical preclinical data, standardized methodologies for comparative evaluation, and insights into potential mechanisms of action. Our objective is to present a scientifically rigorous framework for assessing the potential of new chemical entities in the antiviral landscape.

Introduction to the Antiviral Agents

A diverse arsenal of antiviral drugs is essential to combat the wide array of viral pathogens that threaten global health. This guide focuses on the comparative analysis of Cyclobut-M, a novel small molecule, against three well-characterized antiviral agents with distinct mechanisms of action.

Cyclobut-M: A Hypothetical Profile

For the purpose of this guide, we will postulate that Cyclobut-M is an inhibitor of a host-cell enzyme crucial for viral replication across multiple virus families. This hypothetical mechanism involves the targeted inhibition of a cellular kinase that is co-opted by various viruses to facilitate the phosphorylation of viral proteins, a critical step for viral assembly and egress. This host-targeting approach suggests a potential for broad-spectrum activity and a higher barrier to the development of viral resistance.

Standard Antiviral Agents for Comparison

  • Remdesivir: A nucleotide analog prodrug, Remdesivir targets the viral RNA-dependent RNA polymerase (RdRp).[1][2] Upon intracellular metabolism to its active triphosphate form, it acts as an ATP analog and is incorporated into nascent viral RNA chains, leading to delayed chain termination and inhibition of viral replication.[3][4][5]

  • Favipiravir: Another prodrug, Favipiravir is converted to its active form, favipiravir-RTP, within cells.[6][7] It is recognized as a purine nucleotide by viral RdRp, and its incorporation into the viral RNA can lead to lethal mutagenesis or chain termination, thereby inhibiting viral replication.[8][9][10]

  • Oseltamivir: Marketed as Tamiflu, Oseltamivir is a neuraminidase inhibitor.[11][12] It is a prodrug that is hydrolyzed to its active form, oseltamivir carboxylate.[13][14] This active metabolite competitively inhibits the neuraminidase enzyme of influenza A and B viruses, which is essential for the release of new viral particles from infected cells.[11][13]

Comparative In Vitro Efficacy and Cytotoxicity

The initial assessment of any potential antiviral agent involves determining its efficacy in inhibiting viral replication in cell culture and its toxicity to the host cells. The following tables present hypothetical data for Cyclobut-M benchmarked against Remdesivir, Favipiravir, and Oseltamivir against representative viruses.

Table 1: Antiviral Activity (EC₅₀) in µM

VirusCyclobut-M (Hypothetical)RemdesivirFavipiravirOseltamivir
Influenza A (H1N1) 2.5>1005.80.06
SARS-CoV-2 1.80.7761.4>100
Ebola Virus 4.20.0810.2>100
Respiratory Syncytial Virus (RSV) 3.10.5>100>100

Table 2: Cytotoxicity (CC₅₀) in µM in Vero E6 Cells

CompoundCC₅₀ (µM)
Cyclobut-M (Hypothetical) >100
Remdesivir >10
Favipiravir >400
Oseltamivir >1000

Table 3: Selectivity Index (SI = CC₅₀/EC₅₀)

VirusCyclobut-M (Hypothetical)RemdesivirFavipiravirOseltamivir
Influenza A (H1N1) >40<0.1>68.9>16667
SARS-CoV-2 >55.6>12.9>6.5<10
Ebola Virus >23.8>125>39.2<10
Respiratory Syncytial Virus (RSV) >32.3>20<4<10

Mechanisms of Action: A Visual Comparison

Understanding the molecular targets and pathways of antiviral agents is crucial for their development and clinical application. The following diagrams illustrate the distinct mechanisms of action of Cyclobut-M (hypothetical) and the standard antiviral agents.

Caption: Hypothetical mechanism of Cyclobut-M targeting a host cell kinase.

cluster_remdesivir Remdesivir Mechanism remdesivir_prodrug Remdesivir (Prodrug) remdesivir_active Remdesivir-TP (Active) remdesivir_prodrug->remdesivir_active Intracellular Metabolism rd_rp Viral RdRp remdesivir_active->rd_rp Inhibits rna_synthesis Viral RNA Synthesis remdesivir_active->rna_synthesis Incorporated into RNA rd_rp->rna_synthesis chain_termination Delayed Chain Termination rna_synthesis->chain_termination

Caption: Mechanism of action of Remdesivir.

cluster_favipiravir Favipiravir Mechanism favipiravir_prodrug Favipiravir (Prodrug) favipiravir_active Favipiravir-RTP (Active) favipiravir_prodrug->favipiravir_active Intracellular Metabolism rd_rp Viral RdRp favipiravir_active->rd_rp Inhibits rna_synthesis Viral RNA Synthesis favipiravir_active->rna_synthesis Incorporated into RNA rd_rp->rna_synthesis lethal_mutagenesis Lethal Mutagenesis rna_synthesis->lethal_mutagenesis

Caption: Mechanism of action of Favipiravir.

cluster_oseltamivir Oseltamivir Mechanism oseltamivir_prodrug Oseltamivir (Prodrug) oseltamivir_active Oseltamivir Carboxylate (Active) oseltamivir_prodrug->oseltamivir_active Hepatic Hydrolysis neuraminidase Viral Neuraminidase oseltamivir_active->neuraminidase Inhibits virion_release Virion Release neuraminidase->virion_release Mediates

Caption: Mechanism of action of Oseltamivir.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized in vitro assays are essential. The following are detailed protocols for determining the antiviral efficacy and cytotoxicity of test compounds.

Plaque Reduction Assay (EC₅₀ Determination)

This assay is a gold standard for quantifying the ability of a compound to inhibit the replication of lytic viruses.[15][16][17]

Principle: The formation of plaques, or localized areas of cell death caused by viral infection, is inhibited in the presence of an effective antiviral agent. The concentration of the compound that reduces the number of plaques by 50% is the EC₅₀.[16]

Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 6-well plates at a density that will form a confluent monolayer within 24 hours.[18]

  • Compound Dilution: Prepare a series of 2-fold dilutions of the test compound in a serum-free medium.

  • Virus Preparation: Dilute the virus stock to a concentration that will produce 50-100 plaque-forming units (PFU) per well.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the prepared virus dilution in the presence of varying concentrations of the test compound. Include a virus-only control and a cell-only control.

  • Incubation: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After incubation, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.[17]

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet to visualize the plaques.[19]

  • Data Analysis: Count the number of plaques in each well. The EC₅₀ value is calculated by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.[18]

start Start cell_seeding Seed Cells in 6-well Plates start->cell_seeding infection Infect Cells with Virus and Compound cell_seeding->infection compound_dilution Prepare Compound Dilutions compound_dilution->infection virus_prep Prepare Virus Dilution virus_prep->infection incubation_1 Incubate for 1 hour infection->incubation_1 overlay Add Semi-Solid Overlay incubation_1->overlay incubation_2 Incubate for 2-5 Days overlay->incubation_2 staining Fix and Stain Plaques incubation_2->staining counting Count Plaques and Calculate EC50 staining->counting end End counting->end

Caption: Workflow for the Plaque Reduction Assay.

MTT Cytotoxicity Assay (CC₅₀ Determination)

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[20][21]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.[18]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include untreated cell controls.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).[18]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[22][23]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ value is the concentration of the compound that reduces cell viability by 50%.[18]

start Start cell_seeding Seed Cells in 96-well Plates start->cell_seeding compound_treatment Treat Cells with Compound Dilutions cell_seeding->compound_treatment incubation Incubate for 48-72 Hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition incubation_mtt Incubate for 4 Hours mtt_addition->incubation_mtt solubilization Add Solubilization Solution incubation_mtt->solubilization absorbance Measure Absorbance at 570 nm solubilization->absorbance calculation Calculate Cell Viability and CC50 absorbance->calculation end End calculation->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Discussion and Future Directions

The hypothetical data presented in this guide position Cyclobut-M as a promising broad-spectrum antiviral candidate. Its postulated mechanism of targeting a host-cell kinase offers a potential advantage in overcoming viral resistance, a significant challenge with direct-acting antivirals. The favorable selectivity index against a range of viruses in our hypothetical model underscores its potential for further development.

The presented protocols provide a robust framework for the in vitro characterization of novel antiviral compounds. Future studies should focus on elucidating the precise molecular interactions of Cyclobut-M with its putative host target, expanding the panel of viruses for efficacy testing, and progressing to in vivo animal models to assess its pharmacokinetic properties and efficacy in a physiological setting.

The field of antiviral research is dynamic, and the continuous development of new chemical entities with novel mechanisms of action is critical for preparedness against emerging viral threats. Comparative benchmarking, as outlined in this guide, is an indispensable tool in the rigorous evaluation and prioritization of the most promising candidates for clinical development.

References

  • Oseltamivir - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Mechanism of Action and Clinical Use of Remdesivir in the Treatment of COVID-19. (n.d.). Retrieved February 14, 2026, from [Link]

  • Mechanism of action revealed for remdesivir, potential coronavirus drug. (2020, March 3). ScienceDaily. Retrieved February 14, 2026, from [Link]

  • What is the mechanism of Remdesivir? - Patsnap Synapse. (2024, July 17). Retrieved February 14, 2026, from [Link]

  • What is the mechanism of action (MOA) of Tamiflu (oseltamivir)? - Dr.Oracle. (2026, January 4). Retrieved February 14, 2026, from [Link]

  • Remdesivir - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19. (n.d.). Retrieved February 14, 2026, from [Link]

  • Favipiravir - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? (2021, September 8). Signal Transduction and Targeted Therapy. Retrieved February 14, 2026, from [Link]

  • VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP. (n.d.). Retrieved February 14, 2026, from [Link]

  • What is the mechanism of Oseltamivir Phosphate? - Patsnap Synapse. (2024, July 17). Retrieved February 14, 2026, from [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential - Protocols.io. (2025, August 3). Retrieved February 14, 2026, from [Link]

  • Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. (n.d.). Retrieved February 14, 2026, from [Link]

  • Oseltamivir - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved February 14, 2026, from [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs. (n.d.). Retrieved February 14, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved February 14, 2026, from [Link]

  • MTT (Assay protocol. (n.d.). Retrieved February 14, 2026, from [Link]

  • MODIFIED CYCLOBUTANE CARBONUCLEOSIDES: SYNTHESIS AND EVALUATION OF THEIR ANTIVIRAL ACTIVITY - Taylor & Francis. (n.d.). Retrieved February 14, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved February 14, 2026, from [Link]

  • In Vitro Antiviral Testing | IAR | USU. (n.d.). Retrieved February 14, 2026, from [Link]

  • Plaque Reduction Assay - Creative Diagnostics. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.